3-Acetyl-2-bromopyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZSPNXTDPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433761 | |
| Record name | 3-ACETYL-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-61-1 | |
| Record name | 3-ACETYL-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromopyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Acetyl-2-bromopyridine, a key intermediate in organic synthesis and medicinal chemistry. The information is presented to support research and development activities where this compound is utilized.
Core Physical Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO.[1][2] Its physical state at ambient temperature is a colorless to light yellow liquid.[3]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is provided in the table below for easy reference and comparison.
| Physical Property | Value | Notes |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Boiling Point | 115 °C | at 7 Torr[3] |
| Density | 1.552 g/mL | at 25 °C[1] |
| Refractive Index | 1.572 | at 20 °C[1] |
| Flash Point | >110 °C | [3] |
| pKa | -1.01 ± 0.10 | Predicted[3] |
Solubility Profile
Qualitative solubility studies indicate that this compound exhibits good solubility in organic solvents such as ethanol and ether.[4] Conversely, it has poor solubility in water.[4] This solubility profile is characteristic of a molecule with both polar (acetyl and pyridine moieties) and nonpolar (bromine and the aromatic ring) features, leading to better miscibility with organic solvents.
Experimental Protocols
Determination of Boiling Point (Simplified Distillation)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Determination of Solubility
This protocol outlines a general procedure for qualitatively assessing the solubility of an organic compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
Add approximately 1 mL of the desired solvent (e.g., water, ethanol, ether) to a clean, dry test tube.
-
To this, add a small, measured amount of this compound (e.g., 10 mg).
-
Agitate the mixture, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solute has completely dissolved. The compound is considered soluble if no solid particles are visible.
Visualizations
The following diagrams illustrate a typical experimental workflow and the logical relationship of the physical properties discussed.
Caption: A generalized workflow for determining the boiling point of this compound.
Caption: Logical relationship between the molecular structure and physical properties.
References
An In-depth Technical Guide to 3-Acetyl-2-bromopyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-bromopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, a reactive bromine atom and a versatile acetyl group on a pyridine scaffold, allow for diverse chemical modifications, making it an important precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its application as a synthetic intermediate. Detailed experimental protocols for its synthesis and a representative Suzuki coupling reaction are provided to aid researchers in their practical applications.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1][2] Its chemical structure combines a pyridine ring, a bromo substituent at the 2-position, and an acetyl group at the 3-position. This arrangement of functional groups dictates its reactivity and utility in organic synthesis. The bromine atom is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, while the acetyl group offers a handle for further derivatization, such as condensation or reduction.
A summary of its key physical and chemical properties is presented in Table 1. While a specific boiling point is not definitively reported in the literature, its flash point is noted to be above 110 °C.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| CAS Number | 84199-61-1 | |
| Appearance | Liquid | [1] |
| Density | 1.552 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.572 | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Soluble in common organic solvents like ethanol and ether; poorly soluble in water. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving either the acylation of a pre-brominated pyridine or the bromination of a pre-acetylated pyridine.
Synthesis via Friedel-Crafts Acylation of 2-Bromopyridine
This method involves the introduction of an acetyl group onto the 2-bromopyridine ring using an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The acetyl group is directed to the 3-position.
References
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 84199-61-1 [chemicalbook.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
An In-depth Technical Guide to 3-Acetyl-2-bromopyridine (CAS: 84199-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-bromopyridine, a halogenated pyridine derivative, is a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring a reactive bromine atom and a modifiable acetyl group, makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions. Furthermore, it delves into the biological significance of derivatives synthesized from this scaffold, highlighting their potential in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 84199-61-1 | [2][3] |
| Molecular Formula | C₇H₆BrNO | [2][3] |
| Molecular Weight | 200.03 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 115 °C at 7 Torr | [1] |
| Density | 1.552 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.572 | |
| Flash Point | >110 °C | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |
Synonyms: 1-(2-Bromo-3-pyridinyl)ethanone, 3-(2-Bromopyridyl) methyl ketone.[2][3]
Spectroscopic Data
The structural identity of this compound is confirmed by the following spectroscopic data:
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (dd, J₁ = 4.8 Hz, J₂ = 1.6 Hz, 1H, aromatic), 7.97 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H, aromatic), 7.25 (dd, J₁ = 8.0 Hz, J₂ = 4.8 Hz, 1H, aromatic), 2.67 (s, 3H, CH₃) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 199.5, 152.9, 147.2, 142.4, 126.5, 117.3, 28.0 | [2] |
| Mass Spectrometry | m/z calculated for C₇H₆BrNO: 199.0; found: 200.0 [M+H]⁺ | [2] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the acylation of 2-bromopyridine and the bromination of 3-acetylpyridine.
General Experimental Workflow for Synthesis
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol: Bromination of 3-Acetylpyridine
This protocol is adapted from general procedures for the bromination of acetylpyridines.[4]
Materials:
-
3-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Organic Peroxide Initiator (e.g., Benzoyl Peroxide)
-
Inert Solvent (e.g., Carbon Tetrachloride)
-
Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Solvents for Column Chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine in the inert solvent.
-
Add N-Bromosuccinimide and a catalytic amount of the organic peroxide initiator to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench any excess bromine by adding sodium thiosulfate solution until the color disappears.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Applications in Organic Synthesis
The presence of a bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[5]
General Workflow for Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols for Cross-Coupling Reactions
The following are generalized protocols for key cross-coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling:
-
Reactants: this compound, an arylboronic acid.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Base: An inorganic base such as K₃PO₄.
-
Solvent: An organic solvent like dioxane.
-
Procedure: To an oven-dried flask, add the reactants, base, catalyst, and ligand. The mixture is then degassed and heated under an inert atmosphere until the reaction is complete, followed by work-up and purification.
Sonogashira Coupling:
-
Reactants: this compound, a terminal alkyne.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine.
-
Solvent: A solvent like THF.
-
Procedure: The reactants, catalysts, and base are combined in a degassed solvent and stirred, typically at room temperature or with gentle heating, until completion.
Buchwald-Hartwig Amination:
-
Reactants: this compound, a primary or secondary amine.
-
Catalyst System: A palladium precatalyst and a suitable phosphine ligand.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide.
-
Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: The components are combined under an inert atmosphere and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Biological Significance and Applications of Derivatives
This compound serves as a key intermediate in the synthesis of various biologically active compounds, with derivatives exhibiting potential as antimicrobial and anticancer agents.[4][5]
Antimicrobial and Anticancer Activity
Research has shown that chalcones and pyrimidine derivatives synthesized from 3-acetylpyridine exhibit antimicrobial properties.[6][7] While specific quantitative data for derivatives of this compound are not extensively reported in readily available literature, the structural similarity suggests a promising area for further investigation. For instance, novel 3-cyanopyridine derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors for anti-breast cancer activity, with some compounds showing IC₅₀ values in the low micromolar range.[8]
Derivatives of a structurally similar compound, 3-acetyl-6-bromo-2H-chromen-2-one, have been synthesized and evaluated for their antitumor activity against the human liver carcinoma cell line (HEPG2-1). Several of the synthesized pyrazole and pyrimidine derivatives showed promising activity with IC₅₀ values in the low micromolar range.[9]
| Compound Class | Biological Activity | Example IC₅₀ (µM) | Reference |
| 3-Cyanopyridine Derivatives | Anti-breast cancer (PIM-1 inhibitors) | 1.69 - 8.06 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivatives of a bromo-chromenone | Antitumor (HEPG2-1) | 2.70 | [9] |
Enzyme Inhibition
The pyridine nucleus is a common feature in many enzyme inhibitors.[5] While specific enzyme inhibition studies for direct derivatives of this compound are not widely documented, the core structure is a valuable starting point for designing inhibitors for various enzyme classes, including kinases. For example, 3-bromopyruvate, a related compound, is known to inhibit multiple metabolic enzymes and has been studied for its anticancer activity.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Hazard Codes: Xn (Harmful)
-
Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily demonstrated in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted pyridine derivatives. These derivatives have shown significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, intended to facilitate its use in research and drug discovery endeavors. Further exploration into the biological activities of its derivatives is warranted and represents a promising avenue for the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives [gkyj-aes-20963246.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
- 9. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Acetyl-2-bromopyridine, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for technical audiences.
Core Chemical Properties
This compound, also known by its synonyms 1-(2-Bromo-3-pyridinyl)ethanone and 3-(2-Bromopyridyl) methyl ketone, is a substituted pyridine derivative.[1] Its unique structure, featuring a bromine atom and an acetyl group on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules.[2]
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value |
| CAS Number | 84199-61-1[1][2] |
| Appearance | Colorless to light yellow liquid[2][3] |
| Purity | ≥ 95% (HPLC)[2] |
| Boiling Point | 115 °C at 7 Torr[3] |
| Density | 1.552 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.572 |
| Flash Point | > 110 °C (> 230 °F)[3] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[4] |
| Storage Conditions | Store at 0-8°C under an inert gas (nitrogen or argon).[2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 1-(2-bromopyridin-3-yl)ethanol. The following is a general experimental protocol.
Experimental Protocol: Oxidation of 1-(2-bromopyridin-3-yl)ethanol
This procedure outlines the synthesis of this compound via the oxidation of the corresponding alcohol.
Materials:
-
1-(2-bromopyridin-3-yl)ethanol
-
Chromium trioxide (CrO₃)
-
Acetone
-
Hexane
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Chromium trioxide (33.1 g, 0.331 mol) is slowly added in small portions to a solution of 1-(2-bromopyridin-3-yl)ethanol (30.5 g, 0.133 mol) in acetone (350 mL).[5]
-
The reaction mixture is stirred at room temperature for 18 hours.[5]
-
The solvent is evaporated under reduced pressure.[5]
-
Hexane (1 L) is added, followed by a solution of NaOH (26.5 g, 0.662 mol) in water (150 mL).[5]
-
The mixture is stirred for 30 minutes.[5]
-
The organic layer is separated, dried with Na₂SO₄, filtered through a silica gel pad (40 g), and evaporated under reduced pressure to yield the final product.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its alcohol precursor.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of compounds with potential biological activity.[2]
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceutical agents.[2] For instance, it has been used in the synthesis of nonquaternary reactivators of GF-inhibited human acetylcholinesterase and in the development of HIV-1 reverse transcriptase inhibitors.[5]
-
Agrochemical Development: This compound is also utilized in the formulation of agrochemicals.[2]
-
Organic Synthesis: The presence of both a bromine atom and an acetyl group allows for a range of chemical transformations, such as nucleophilic substitution and coupling reactions, making it a versatile tool for constructing complex organic molecules.[2][4] Researchers have used it to synthesize derivatives with promising anti-inflammatory and antimicrobial properties.[2]
References
An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Acetyl-2-bromopyridine, a key intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details plausible experimental protocols, summarizes relevant quantitative data, and provides visualizations of the reaction pathways to aid researchers in their synthetic endeavors.
Introduction
This compound, with its characteristic pyridine core functionalized with an acetyl and a bromo group, serves as a versatile building block in organic synthesis. The presence of these functional groups at the 2 and 3 positions of the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. This guide explores the two principal retrosynthetic approaches to this compound: the Friedel-Crafts acylation of 2-bromopyridine and the bromination of 3-acetylpyridine.
Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.
Pathway 1: Friedel-Crafts Acylation of 2-Bromopyridine
This approach involves the electrophilic substitution of an acetyl group onto the 2-bromopyridine ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acetylating agent.
Diagram: Friedel-Crafts Acylation of 2-Bromopyridine.
Disclaimer: The following protocol is an adapted procedure based on the Friedel-Crafts acylation of 3-bromopyridine. Optimization may be required to achieve the desired yield and purity for this compound.
Materials:
-
2-Bromopyridine
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Slowly add a solution of 2-bromopyridine (1 equivalent) in anhydrous DCM to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
| Parameter | Value |
| Starting Material | 3-Bromopyridine |
| Product | 1-(3-Bromopyridin-2-yl)ethanone |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid, Low Melting Solid |
| Purity | >95% |
Note: The yield for the synthesis of this compound via this adapted protocol may differ from the data presented for its isomer.
Pathway 2: Bromination of 3-Acetylpyridine
This pathway involves the direct bromination of 3-acetylpyridine at the 2-position. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine. The acetyl group at the 3-position directs the incoming electrophile to the 2-position.
Diagram: Bromination of 3-Acetylpyridine.
Disclaimer: The following protocol is an adapted procedure based on the bromination of 2-acetylpyridine. Optimization may be required to achieve the desired yield and purity for this compound.
Materials:
-
3-Acetylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid (or other suitable solvent)
-
Sodium thiosulfate solution (if using Bromine)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine in a suitable solvent such as acetic acid.
-
To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If bromine was used, quench the excess bromine by adding a solution of sodium thiosulfate until the red-brown color disappears.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
| Parameter | Value |
| Starting Material | 2-Acetylpyridine |
| Product | 1-(3-Bromopyridin-2-yl)ethanone |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid, Low Melting Solid |
| Purity | 95% |
Note: The yield for the synthesis of this compound via this adapted protocol may differ from the data presented for its isomer.
Conclusion
Spectroscopic Analysis of 3-Acetyl-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Acetyl-2-bromopyridine (CAS No. 84199-61-1). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on its known chemical properties, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized experimental workflow. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related pyridine derivatives.
Chemical Properties and Data
| Property | Value |
| Chemical Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 84199-61-1 |
| Alternate Names | 1-(2-Bromo-3-pyridinyl)ethanone; 3-(2-Bromopyridyl) methyl ketone |
Spectroscopic Data (Hypothetical)
For illustrative purposes, the following tables present the expected regions and types of signals for this compound based on its structure. Note: These are not experimentally verified data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | dd | 1H | H6 (Pyridine) |
| ~7.9 | dd | 1H | H4 (Pyridine) |
| ~7.3 | dd | 1H | H5 (Pyridine) |
| ~2.6 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~150 | C2 (Pyridine, C-Br) |
| ~148 | C6 (Pyridine) |
| ~138 | C4 (Pyridine) |
| ~130 | C3 (Pyridine) |
| ~125 | C5 (Pyridine) |
| ~28 | -COCH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Ketone) |
| ~1600-1450 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |
| ~1400 | Medium | C-H Bend (Methyl) |
| ~1050 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 200/202 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 185/187 | [M-CH₃]⁺ |
| 157/159 | [M-COCH₃]⁺ |
| 121 | [M-Br]⁺ |
| 78 | Pyridine fragment |
| 43 | [COCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
The resulting spectrum will show the molecular ion peak and various fragment ions, which are characteristic of the molecule's structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
An In-depth Technical Guide to the Structural Characterization of 3-Acetyl-2-bromopyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 3-Acetyl-2-bromopyridine, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound (CAS 84199-61-1), this document utilizes data from its closely related isomer, 2-Acetyl-3-bromopyridine (also known as 1-(3-Bromopyridin-2-yl)ethanone), to illustrate the principles and methodologies of structural elucidation. This approach provides valuable insights into the expected spectroscopic features and analytical workflows applicable to this class of compounds.
Physicochemical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol .[1][2] It is typically a liquid at room temperature and has a density of approximately 1.552 g/mL and a refractive index of 1.572.[2]
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 84199-61-1 |
| Appearance | Liquid |
| Density | 1.552 g/mL at 25 °C |
| Refractive Index | n20/D 1.572 |
| Synonyms | 1-(2-Bromo-3-pyridinyl)ethanone, 3-(2-Bromopyridyl) methyl ketone |
Spectroscopic Data for Structural Elucidation (Data for 2-Acetyl-3-bromopyridine Isomer)
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the isomer 2-Acetyl-3-bromopyridine. This data is critical for confirming the molecular structure.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.55 | dd | 4.8, 1.6 | Pyridine H-6 |
| 7.97 | dd | 8.0, 1.6 | Pyridine H-4 |
| 7.25 | dd | 8.0, 4.8 | Pyridine H-5 |
| 2.67 | s | - | Acetyl CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | Carbonyl C=O |
| 152.9 | Pyridine C-2 |
| 147.2 | Pyridine C-6 |
| 142.4 | Pyridine C-4 |
| 126.5 | Pyridine C-5 |
| 117.3 | Pyridine C-3 (bearing Br) |
| 28.0 | Acetyl CH₃ |
Mass Spectrometry
| m/z Value | Interpretation |
| 200.0 | [M+H]⁺ (Molecular Ion) |
Experimental Protocols
Synthesis and Purification of 2-Acetyl-3-bromopyridine
A common method for the synthesis of 2-Acetyl-3-bromopyridine is the direct bromination of 2-acetylpyridine.[3]
Materials:
-
2-Acetylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine in acetic acid.
-
Slowly add N-bromosuccinimide or a solution of bromine in acetic acid to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 1-(3-Bromopyridin-2-yl)ethanone.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Structural Characterization Workflow
The following diagram illustrates the general workflow for the structural characterization of a novel chemical compound like this compound.
Caption: Workflow for Synthesis and Structural Characterization.
This guide provides a foundational understanding of the structural characterization of this compound, leveraging data from a close isomer to demonstrate key analytical techniques and expected results. Researchers can adapt these methodologies for the specific analysis of this compound and related compounds in their drug discovery and development endeavors.
References
An In-depth Technical Guide to 3-Acetyl-2-bromopyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Historical Context
3-Acetyl-2-bromopyridine, identified by the CAS Registry Number 84199-61-1, is a substituted pyridine derivative featuring a bromine atom at the 2-position and an acetyl group at the 3-position. This unique arrangement of functional groups makes it a valuable precursor in a variety of chemical transformations. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and natural products, and the presence of a reactive bromine atom and a versatile acetyl group allows for extensive molecular diversification.[1]
While a seminal publication detailing the first-ever synthesis of this compound has proven elusive in broad searches of historical chemical literature, its use as a synthetic intermediate appears in numerous patents and publications from the latter half of the 20th century onwards. The development of synthetic routes to this compound is intrinsically linked to the broader history of pyridine functionalization, a challenging yet crucial area of heterocyclic chemistry.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 84199-61-1 | |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| Appearance | Liquid | |
| Density | 1.552 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.572 | |
| Flash Point | > 110 °C (> 230 °F) | |
| Storage Temperature | 0-8°C | [1] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Reference(s) |
| SMILES String | CC(=O)c1cccnc1Br | |
| InChI | 1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| InChI Key | VYJZSPNXTDPUJW-UHFFFAOYSA-N | |
| MDL Number | MFCD04114370 |
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common synthetic pathways are outlined below.
Bromination of 3-Acetylpyridine
One of the most direct conceptual routes involves the electrophilic bromination of 3-acetylpyridine. The acetyl group is a meta-directing deactivator; however, the pyridine nitrogen's strong deactivating effect complicates direct electrophilic aromatic substitution. This route is less commonly reported in general literature, likely due to challenges in controlling regioselectivity and the harsh conditions that might be required.
Acylation of 2-Bromopyridine
Friedel-Crafts acylation of 2-bromopyridine with an acetylating agent such as acetyl chloride or acetic anhydride is another potential pathway.[2] This reaction typically requires a Lewis acid catalyst. However, Friedel-Crafts reactions on the electron-deficient pyridine ring are notoriously difficult due to the coordination of the Lewis acid with the pyridine nitrogen, which further deactivates the ring towards electrophilic attack.[3]
Oxidation of 1-(2-bromopyridin-3-yl)ethanol
A reliable and frequently cited method for the preparation of this compound involves the oxidation of the corresponding secondary alcohol, 1-(2-bromopyridin-3-yl)ethanol. This precursor can be synthesized through various standard organic chemistry methods.
Experimental Protocol: Oxidation of 1-(2-bromopyridin-3-yl)ethanol
This protocol is a generalized procedure based on common oxidation reactions in organic synthesis.
-
Reaction Setup: A solution of 1-(2-bromopyridin-3-yl)ethanol in a suitable organic solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and maintained at a controlled temperature (e.g., room temperature).
-
Addition of Oxidizing Agent: A solution of an oxidizing agent, such as chromium trioxide (CrO₃), is added slowly in small portions to the stirred solution of the alcohol.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
The solvent is removed under reduced pressure.
-
A non-polar organic solvent (e.g., hexane) is added, followed by an aqueous solution of a base (e.g., NaOH) to neutralize any remaining acid and precipitate chromium salts.
-
The mixture is stirred vigorously.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and filtered.
-
-
Purification: The crude product is purified by passing it through a silica gel pad and evaporating the solvent under reduced pressure to yield this compound.
Synthesis via Organometallic Intermediates
Modern synthetic approaches may involve the use of organometallic reagents to achieve the desired substitution pattern. For instance, a Grignard reagent could be formed from a di-brominated pyridine, followed by a reaction with an acetylating agent. The careful control of stoichiometry and reaction conditions is crucial to ensure regioselectivity.
Chemical Reactivity and Applications
This compound is a bifunctional molecule with two key reactive sites: the bromine atom and the acetyl group. This dual reactivity makes it a versatile building block in organic synthesis.[1][2]
Reactions at the Bromine Atom
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures.[1]
Reactions of the Acetyl Group
The acetyl group can undergo a wide range of transformations common to ketones. These include:
-
Condensation reactions: Reaction with amines or hydroxylamines to form imines or oximes.
-
Reduction: Reduction to the corresponding alcohol, 1-(2-bromopyridin-3-yl)ethanol.
-
Alpha-functionalization: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds. It has been utilized in the development of:
-
Kinase inhibitors: The scaffold can be elaborated to target various protein kinases involved in cancer and other diseases.[4]
-
Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.[1]
-
Neurological disorder treatments: It is a building block for compounds targeting the central nervous system.[1]
-
HIV-1 reverse transcriptase inhibitors.
Applications in Materials Science
The electronic properties of the pyridine ring make this compound a useful monomer or intermediate in the synthesis of functional organic materials. By incorporating this unit into polymer backbones, materials with specific photoelectric or charge-transport properties can be developed for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate a common synthetic workflow and the logical relationship of the reactive sites of this compound.
References
An In-depth Technical Guide on the Reactivity and Stability of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-acetyl-2-bromopyridine, a key building block in medicinal chemistry and organic synthesis. This document details the compound's physical and spectroscopic properties, explores its reactivity in key synthetic transformations, and discusses its stability and handling considerations. Detailed experimental protocols for common reactions and visual representations of reaction mechanisms and workflows are provided to aid researchers in its effective utilization.
Introduction
This compound is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 3-position, offers multiple sites for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the labile bromine atom, imparts a unique reactivity profile, making it a valuable substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] This guide serves as a technical resource for chemists to understand and leverage the synthetic potential of this important molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.
Physical Properties
The physical properties of this compound are summarized in the table below. It is typically a liquid at room temperature.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [1][4][5] |
| Molecular Weight | 200.03 g/mol | [1][4][5] |
| Appearance | Liquid | [1][2] |
| Density | 1.552 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.572 | [1] |
| Flash Point | >110 °C | [1] |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
Note: The following data is for the isomer 2-acetyl-3-bromopyridine . The chemical shifts and coupling constants will be similar but not identical for this compound due to the different substitution pattern.
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J = 4.8, 1.6 Hz, 1H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H), 2.73 (s, 3H).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ 200.1, 152.9, 149.8, 141.2, 127.2, 121.9, 26.8.[6]
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretching vibration for the acetyl group around 1700 cm⁻¹, C=N and C=C stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region, and C-Br stretching vibrations at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO) and the bromine atom.[7]
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the bromine atom at an electron-deficient position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and amenable to nucleophilic substitution.[3][8]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to acetylenic pyridine derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9][10]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds.[11][12]
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, although the reactivity at the 2-position is generally higher than at the 3-position.[8][13] The bromine atom can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, often requiring elevated temperatures or the use of a strong base.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Shelf Life: As with many organic compounds, the shelf life of this compound is dependent on storage conditions. To ensure stability, it should be stored in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[2] Long-term storage at 2-8 °C is recommended.
-
Handling: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound. These are based on established procedures for similar substrates and may require optimization for specific applications.
Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[5][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add 1,4-dioxane and water to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[15][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.
-
Add anhydrous THF, followed by phenylacetylene.
-
Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination with Aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[4][17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, will enable researchers to effectively and safely utilize this compound to its full synthetic potential.
References
- 1. This compound 97 84199-61-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to the Core Chemical Features of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential chemical features, synthesis, and reactivity of 3-Acetyl-2-bromopyridine. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental insights to support advancements in medicinal chemistry, agrochemical development, and materials science.
Core Chemical and Physical Properties
This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 3-position.[1] This unique arrangement of functional groups imparts significant reactivity, establishing it as a valuable intermediate in complex organic synthesis.[2] Typically appearing as a pale-yellow to brown liquid or semi-solid, its physical properties are critical for its application in various synthetic protocols.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [4] |
| Molecular Weight | 200.03 g/mol | [4] |
| Appearance | Liquid, Pale-yellow to yellow-brown sticky oil | [3] |
| Boiling Point | 292.2 °C at 760 mmHg | [5] |
| Density | 1.552 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.572 | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Good solubility in organic solvents (ethanol, ether); Poor in water. |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 84199-61-1 | [4] |
| MDL Number | MFCD04114370 | |
| PubChem Substance ID | 329762663 | |
| InChI | 1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| SMILES | CC(=O)c1cccnc1Br |
Synthesis and Experimental Protocols
The synthesis of this compound can be primarily achieved through two strategic routes: the Friedel-Crafts acylation of 2-bromopyridine or the bromination of 3-acetylpyridine.[6]
Method 1: Friedel-Crafts Acylation of 2-Bromopyridine
This method involves the electrophilic substitution of 2-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[6] The acetyl group is directed to the 3-position of the pyridine ring.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum trichloride (AlCl₃) portion-wise to the cooled solvent with stirring.
-
Reagent Addition: Slowly add 2-bromopyridine to the suspension. Following this, add acetyl chloride (or acetic anhydride) dropwise, ensuring the temperature remains low to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Method 2: Bromination of 3-Acetylpyridine
This alternative route involves the direct bromination of 3-acetylpyridine using a suitable brominating agent.[6] N-Bromosuccinimide (NBS) is often preferred as it is a milder and more selective reagent than liquid bromine.[6] The reaction may be initiated by light or a radical initiator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylpyridine in an inert solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp. Monitor the reaction for completion by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the succinimide byproduct.
-
Extraction & Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography.
Caption: Key synthesis routes to this compound.
Chemical Reactivity and Applications
The chemical utility of this compound stems from the reactivity of its functional groups, making it a versatile building block.
-
Nucleophilic Substitution: The bromine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) to build more complex molecular scaffolds.
-
Metal-Organic Reactions: The C-Br bond can participate in metal-organic reactions. For instance, it can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for creating new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.
-
Cross-Coupling Reactions: The bromopyridine moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.
-
Acetyl Group Chemistry: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic attack. The methyl protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations.
These reactive properties make this compound a crucial intermediate in the synthesis of:
-
Pharmaceuticals: It is a key building block for various active pharmaceutical ingredients (APIs), including agents targeting neurological disorders, as well as potential antibacterial and anticancer drugs.[2] It is also used in synthesizing HIV-1 reverse transcriptase inhibitors.
-
Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides.[2]
-
Materials Science: Its unique electronic structure is leveraged in the creation of functional organic materials, such as polymers and materials for optoelectronics.
Caption: Reactivity profile of this compound.
Spectroscopic Data Summary
Characterization of this compound relies on standard spectroscopic techniques. While publicly available spectra can be limited, the expected data based on the molecular structure are summarized below. Spectroscopic data for this compound can be found at suppliers such as BLD Pharm.[7]
Table 3: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Methyl Protons (CH₃): A singlet peak around δ 2.6-2.8 ppm. - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.0-8.6 ppm), exhibiting characteristic doublet and doublet of doublets splitting patterns due to ortho and meta coupling. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm. - Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 25-30 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 115-155 ppm), including the carbon bearing the bromine (C-Br). |
| FT-IR | - C=O Stretch (Ketone): A strong, sharp absorption band around 1690-1710 cm⁻¹. - C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region. - C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z ≈ 200, with a characteristic M+2 isotope peak of similar intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation: A prominent peak corresponding to the loss of the acetyl group ([M-43]⁺). |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
This guide serves as a foundational resource for professionals engaging with this compound. The data and protocols herein are intended to facilitate its effective and safe use in pioneering research and development endeavors.
References
- 1. CAS 84199-61-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 3-Acetyl-2-bromopyridine84199-61-1,Purity97%_Shanghai Jizhi Biochemical Technology Co., Ltd. [molbase.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 7. 84199-61-1|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of Novel Pyridine Derivatives from 3-Acetyl-2-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives starting from the versatile building block, 3-Acetyl-2-bromopyridine. This key intermediate offers multiple reaction sites, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate due to the presence of a reactive bromine atom at the 2-position and a ketone functionality at the 3-position of the pyridine ring.[1][2] These features allow for a range of chemical transformations, including nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. The resulting 2,3-disubstituted pyridine scaffold is a common motif in many biologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This document outlines protocols for several key synthetic transformations of this compound.
Key Synthetic Transformations
The reactivity of this compound allows for several key synthetic transformations to generate a diverse library of derivatives. The primary reaction pathways include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.
-
-
Nucleophilic Substitution: For the introduction of alkoxy groups.
-
Cyclization Reactions: For the synthesis of fused heterocyclic systems such as pyrazolopyridines.
Below are detailed protocols for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-acetylpyridines
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.[5][6][7][8][9]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).
-
In a separate vessel, dissolve K₂CO₃ (2.0 mmol) in water (2 mL) and add it to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Acetyl-2-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Acetyl-2-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-Acetyl-2-(4-fluorophenyl)pyridine | 82-92 |
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-acetylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[10][11][12][13][14] This protocol provides a general method for the synthesis of 2-alkynyl-3-acetylpyridines.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
To this mixture, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 3-Acetyl-2-(phenylethynyl)pyridine | 80-90 |
| 2 | Ethynyltrimethylsilane | 3-Acetyl-2-((trimethylsilyl)ethynyl)pyridine | 75-85 |
| 3 | 1-Hexyne | 3-Acetyl-2-(hex-1-yn-1-yl)pyridine | 70-80 |
Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.
Experimental Workflow
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-acetylpyridines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[6][15][16][17][18][19][20][21][22][23] This protocol outlines a general procedure for the amination of this compound.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 1-(2-(Morpholino)pyridin-3-yl)ethan-1-one | 80-90 |
| 2 | Piperidine | 1-(2-(Piperidin-1-yl)pyridin-3-yl)ethan-1-one | 75-85 |
| 3 | Aniline | 1-(2-(Phenylamino)pyridin-3-yl)ethan-1-one | 70-80 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Experimental Workflow
Caption: Buchwald-Hartwig Amination Workflow.
Nucleophilic Substitution: Synthesis of 2-Alkoxy-3-acetylpyridines
The bromine atom at the 2-position of this compound can be displaced by alkoxides via a nucleophilic aromatic substitution reaction to yield 2-alkoxy-3-acetylpyridines.[24][25]
Experimental Protocol
Materials:
-
This compound
-
Sodium alkoxide (e.g., Sodium methoxide)
-
Corresponding alcohol (e.g., Methanol), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in the corresponding anhydrous alcohol (10 mL) in a round-bottom flask.
-
Add the sodium alkoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Alkoxide | Product | Typical Yield (%) |
| 1 | Sodium methoxide | 3-Acetyl-2-methoxypyridine | 70-80 |
| 2 | Sodium ethoxide | 3-Acetyl-2-ethoxypyridine | 65-75 |
Note: Yields are representative and may vary depending on the specific alkoxide and reaction conditions.
Synthesis of Pyrazolo[3,4-b]pyridines
The acetyl group of 2-substituted-3-acetylpyridines can be utilized in cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[1][7][10][26][27][28]
Experimental Protocol
This protocol describes a general two-step synthesis starting from a 2-amino-3-acetylpyridine derivative obtained from the Buchwald-Hartwig amination.
Step 1: Formation of Hydrazone
-
Dissolve the 2-amino-3-acetylpyridine derivative (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.5 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone.
Step 2: Cyclization
-
The crude hydrazone can be cyclized under various conditions. A common method involves heating in a high-boiling solvent like dimethylformamide (DMF) or using a dehydrating agent like polyphosphoric acid (PPA).
-
For thermal cyclization, dissolve the hydrazone in DMF and heat at 120-140 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify by column chromatography.
Potential Applications in Drug Development: Signaling Pathways
Derivatives of 2,3-disubstituted pyridines have been shown to interact with important biological targets. For instance, certain derivatives have been identified as inhibitors of Phosphodiesterase 4 (PDE4) and the Akt (Protein Kinase B) signaling pathway, both of which are implicated in various diseases.[3][4]
PDE4 Inhibition Signaling Pathway
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation can lead to a variety of cellular responses, including the reduction of inflammation.
Caption: PDE4 Inhibition Signaling Pathway.
Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Inhibitors of Akt can block these pro-survival signals, leading to apoptosis of cancer cells.
Caption: Akt Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
- 18. rsc.org [rsc.org]
- 19. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 20. rsc.org [rsc.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Acetyl-2-bromopyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-acetyl-2-bromopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of 2-aryl-3-acetylpyridines, a scaffold present in numerous biologically active compounds and functional materials. This document outlines detailed experimental protocols, reaction conditions, and expected outcomes, supported by quantitative data and visual aids to facilitate successful implementation in a laboratory setting.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction of this compound with various arylboronic acids provides a direct route to 2-aryl-3-acetylpyridines. However, the presence of the acetyl group ortho to the bromine atom can introduce steric hindrance, and the electron-withdrawing nature of the pyridine ring can influence the reactivity, necessitating careful optimization of reaction conditions to achieve high yields and minimize side reactions.[2] Common side reactions include protodebromination, where the bromine atom is replaced by a hydrogen, and homocoupling of the boronic acid.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is important to note that yields can be highly dependent on the specific substrate, catalyst, ligand, base, and solvent system used. Optimization is often necessary to achieve the best results for a particular transformation.[2]
Table 1: Suzuki-Miyaura Coupling of a Related Substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with Various Arylboronic Acids
These results provide an indication of expected outcomes for the coupling of 1-(3-bromopyridin-2-yl)ethanone under similar conditions.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 92 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 78 |
| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 75 |
Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
This table provides a summary of commonly used conditions for the Suzuki coupling of 2-bromopyridines, which can be adapted for this compound.
| Catalyst System | Base | Solvent System | Temperature Range (°C) |
| Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 |
| Pd₂(dba)₃ / Ligand | KF, K₃PO₄ | 1,4-Dioxane | 80-110 |
| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 |
| Pd/C (ligand-free) | K₂CO₃ | Aqueous Isopropanol | Reflux |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Aqueous Isopropanol | Reflux |
Experimental Protocols
Below are detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-acetylpyridine.
Protocol 2: Ligand-Free Conditions
For certain substrates, a ligand-free protocol can be effective and offers the advantage of simplicity and reduced cost.[3]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Aqueous isopropanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, potassium carbonate, and palladium(II) acetate.
-
Solvent Addition: Add a mixture of isopropanol and water.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 3-Acetyl-2-bromopyridine as a Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Acetyl-2-bromopyridine is a versatile heterocyclic building block widely employed in organic synthesis.[1] Its structure, featuring a pyridine ring functionalized with both an acetyl group and a bromine atom, offers multiple reaction sites for chemical modification.[2] The bromine atom, positioned at the 2-position, is susceptible to displacement and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. The acetyl group at the 3-position provides a site for further derivatization and can influence the electronic properties of the pyridine ring.[3] These characteristics make this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry for the development of novel therapeutic agents and in materials science.[1][4] Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | References |
| IUPAC Name | 1-(2-bromopyridin-3-yl)ethan-1-one | [5][6] |
| Synonyms | 3-(2-Bromopyridyl) methyl ketone | [5][6] |
| CAS Number | 84199-61-1 | [1][5][6] |
| Molecular Formula | C₇H₆BrNO | [1][5][6] |
| Molecular Weight | 200.03 g/mol | [1][5][6] |
| Appearance | White or off-white solid, or liquid | [1][4][6] |
| Melting Point | Approx. 80-85 °C (purity dependent) | [4] |
| Density | ~1.552 g/mL at 25 °C | [6] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethanol, Ether) | [4] |
| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [4] |
Applications in Organic Synthesis & Methodologies
This compound is a key substrate for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[7] For this compound, this reaction enables the synthesis of 2-aryl-3-acetylpyridines, which are precursors to various biologically active molecules.
Challenges: The acetyl group at the 2-position can introduce steric hindrance, potentially slowing the oxidative addition step. Furthermore, as an electron-withdrawing group, it can influence the reactivity of the C-Br bond.[3] Protodebromination (replacement of Br with H) is a potential side reaction.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2–5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos, 4–10 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., Dioxane, Toluene, DMF/Water mixture) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Conditions)
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference (Similar Substrates) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | [8] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent | [9] |
| Naphthylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous | 80 | Moderate to Good | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[10] This reaction is crucial for synthesizing compounds in drug discovery programs, as the aminopyridine scaffold is prevalent in many pharmaceuticals.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5–2.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) followed by the anhydrous solvent (e.g., Toluene, Dioxane).
-
Amine Addition: Add the primary or secondary amine (1.1–1.5 eq.) via syringe.
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80–110 °C) until the starting material is consumed (monitored by TLC or LC-MS). For volatile amines, the reaction should be conducted in a sealed tube.[12][13]
-
Work-up: After cooling, dilute the mixture with an appropriate organic solvent (e.g., Diethyl Ether or Ethyl Acetate), wash with brine, and dry over MgSO₄.[14]
-
Purification: Filter the solution, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.[14]
Quantitative Data Summary (Representative Conditions for 2-Bromopyridines)
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Isopropylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 93 | [13] |
| Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [14] |
| Piperazine derivative | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 76 | [13] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[15] This method is invaluable for synthesizing alkynyl-substituted pyridines, which are important intermediates for creating more complex heterocyclic systems, such as azaindoles, and are used in materials science and drug development.[15][16]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: Under a nitrogen or argon atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask.[15]
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF, Et₃N, Toluene) and stir for 30 minutes.[15] Then, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and a base (e.g., Et₃N, Cs₂CO₃).
-
Reaction: Heat the reaction mixture (typically 60–100 °C) with stirring. Monitor the reaction progress by TLC.[15]
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or ammonium chloride solution to remove the base and copper salts.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
Quantitative Data Summary (Representative Conditions for 2-Amino-3-Bromopyridines)
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [15] |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [15] |
| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [15] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 5. scbt.com [scbt.com]
- 6. This compound 97 84199-61-1 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. scirp.org [scirp.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 3-Acetyl-2-bromopyridine as a key building block. This versatile pyridine derivative is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the acetyl group at the 3-position and the bromine atom at the 2-position of the pyridine ring allows for a diverse range of functionalizations, leading to the creation of novel compounds with potential biological activity and unique material properties.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an attractive substrate for these reactions due to the strategic placement of its functional groups. The bromine atom serves as a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The acetyl group, an electron-withdrawing group, can influence the reactivity of the pyridine ring and provides a site for further chemical modification.
This document details the following key palladium-catalyzed reactions involving this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Heck Coupling: For the vinylation of the pyridine ring.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the synthesis of aminopyridine derivatives.
-
Carbonylation: For the introduction of a carbonyl group.
-
Cyanation: For the synthesis of cyanopyridines.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions involving this compound is outlined below. Specific conditions will vary depending on the reaction type and coupling partners.
Application Notes and Protocols for the Grignard Reaction of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the generation of a Grignard reagent from 3-acetyl-2-bromopyridine and its subsequent reaction with an electrophile. The presence of a ketone functionality in the starting material requires a chemoselective approach to prevent intramolecular and intermolecular side reactions. The recommended protocol utilizes a bromine-magnesium exchange reaction with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), which is known to tolerate sensitive functional groups.
Reaction Principle
Direct formation of the Grignard reagent from this compound using magnesium metal is challenging due to the electrophilic nature of the acetyl group. The nascent Grignard reagent can react with the ketone of the starting material or another Grignard molecule. To circumvent this, two primary strategies can be employed:
-
Protection-Deprotection: The acetyl group can be protected as a ketal (e.g., using ethylene glycol) prior to the Grignard reagent formation. Following the Grignard reaction, the protecting group is removed under acidic conditions. While effective, this adds two steps to the synthetic sequence.
-
Halogen-Magnesium Exchange: A more direct and modern approach is to use a halogen-magnesium exchange reaction at low temperatures. Reagents like iPrMgCl·LiCl can selectively perform the Br-Mg exchange in the presence of a ketone, thus generating the desired Grignard reagent in situ.[1][2] This protocol will focus on the latter, more efficient method.
The generated (3-acetylpyridin-2-yl)magnesium chloride can then be reacted with a variety of electrophiles to introduce a new carbon-carbon bond at the 2-position of the pyridine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed Grignard reaction protocol.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Grignard Reagent | iPrMgCl·LiCl | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve starting material |
| Reaction Temperature | -20 °C to 0 °C | For Br-Mg exchange |
| Reaction Time | 1 - 2 hours | For Br-Mg exchange |
| Electrophile | Varies | 1.0 - 1.2 equivalents |
| Quenching Agent | Saturated aqueous NH₄Cl solution | --- |
| Typical Yield | Varies based on electrophile | --- |
Experimental Protocol: Bromine-Magnesium Exchange
This protocol describes the in situ generation of (3-acetylpyridin-2-yl)magnesium chloride via a bromine-magnesium exchange and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF (commercially available or prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Grignard Reagent Formation:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add iPrMgCl·LiCl (1.1 eq., typically 1.3 M in THF) dropwise to the stirred solution, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
-
Reaction with Electrophile:
-
Cool the solution of the newly formed Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Grignard reaction of this compound.
Reaction Scheme
References
Application Notes and Protocols for Sonogashira Coupling of 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles and conjugated systems.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Acetyl-2-bromopyridine, a valuable building block in pharmaceutical research. The acetyl group at the 3-position makes this substrate particularly interesting for further functionalization.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-alkynyl-3-acetylpyridine product and regenerates the active palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes. While specific data for this compound is limited in the literature, the conditions presented for structurally similar substrates provide a strong foundation for reaction optimization.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
Adapted from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3][4]
Table 2: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 92 |
| 2 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 93 |
| 3 | Cyclohexylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 85 |
| 4 | N-(4-Ethynylphenyl)acetamide | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 94 |
Adapted from Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(52), 12044-12050.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar substrates and should be optimized for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., DMF or THF) to the flask, followed by the base (e.g., Et₃N, 2-3 eq).
-
Degassing: Degas the resulting mixture by bubbling a gentle stream of inert gas through it for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Acetyl-2-alkynylpyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in medicinal chemistry and drug development, as the arylamine motif is a key structural component in a vast array of pharmacologically active compounds. The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method over classical techniques such as nucleophilic aromatic substitution or reductive amination.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-acetyl-2-bromopyridine. The presence of the acetyl group and the pyridine nitrogen atom presents unique considerations for reaction optimization. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity. These notes are intended to serve as a comprehensive guide for researchers utilizing this important transformation.
Data Presentation: Reaction Conditions and Expected Outcomes
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and yields for the amination of structurally similar 2-bromopyridines. This data serves as a strong starting point for the optimization of reactions with this compound.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 70-90 |
| Benzylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 8-16 | 75-95 |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 65-80 | 12-24 | 60-85 |
| Cyclopentylamine | BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 18 | ~78 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 18 | ~83 |
| Piperidine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 |
| Diethylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100-110 | 16-24 | 65-85 |
| N-Methylaniline | Pd(OAc)₂ | RuPhos | NaOtBu | THF | 80-100 | 12-24 | 70-90 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos G3, 2-4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., in a glovebox).
-
Addition of Reactants: Add this compound to the Schlenk tube.
-
Inerting the Vessel: Seal the Schlenk tube, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine. If the amine is a solid, it can be added in step 2 with the other solid components.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-acetylpyridine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application of 3-Acetyl-2-bromopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-bromopyridine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, namely the reactive bromine atom at the 2-position and the acetyl group at the 3-position of the pyridine ring, provide two orthogonal points for chemical modification. This bifunctionality allows for the facile and strategic introduction of diverse chemical moieties, making it an invaluable scaffold in the synthesis of complex molecules with a wide range of biological activities.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, prized for its ability to form key hydrogen bonding and other non-covalent interactions with biological targets.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols for key synthetic transformations and relevant biological data are presented to guide researchers in leveraging this valuable intermediate for drug discovery and development.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. This compound serves as a key starting material for the synthesis of various kinase inhibitor scaffolds.
One prominent application involves the construction of a 2-aminothiazole ring, a well-established pharmacophore in many kinase inhibitors. This is typically achieved through the Hantzsch thiazole synthesis, where the acetyl group of this compound is first α-halogenated and then cyclized with a thiourea or thioamide.[1] The resulting 2-aminothiazole can then be further functionalized, often via palladium-catalyzed cross-coupling reactions at the bromine-bearing position of the pyridine ring, to generate libraries of potent kinase inhibitors.
Exemplary Target: Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them a compelling target for anticancer therapies. The Aurora kinase signaling pathway is integral to cell division, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.
A notable example of a potent Aurora kinase inhibitor is GSK1070916, which, although not directly synthesized from this compound, features a core structure that highlights the utility of pyridine-like scaffolds in targeting these enzymes. GSK1070916 is a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.
Quantitative Biological Data
The following table summarizes the biological activity of GSK1070916, a representative kinase inhibitor with a pyridine-like core, demonstrating the potency that can be achieved with such scaffolds.
| Compound | Target Kinase(s) | Kᵢ (nM) | IC₅₀ (nM) | Cell-based EC₅₀ (nM) | Reference |
| GSK1070916 | Aurora B | 0.38 ± 0.29 | 3.5 | 7 (A549 cells) | [2][3] |
| Aurora C | 1.5 ± 0.4 | 6.5 | [2] | ||
| Aurora A | 490 ± 60 | 1100 | [2] |
Key Synthetic Protocols
The following protocols detail common and powerful methods for the functionalization of this compound and related compounds in the synthesis of kinase inhibitors and other biologically active molecules.
Protocol 1: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative
This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative from 1-(3-Bromopyridin-2-yl)ethanone, a closely related analogue of this compound. The initial step involves the α-bromination of the acetyl group, followed by cyclization with thiourea.[1]
Step 1: α-Bromination of the Ketone
-
Dissolve 1-(3-bromopyridin-2-yl)ethanone (1.0 g, 5.0 mmol) in 20 mL of chloroform (CHCl₃).
-
Slowly add bromine (0.80 g, 5.0 mmol) in 5 mL of chloroform to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into 50 mL of ice-cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-bromopyridin-2-yl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Cyclization with Thiourea
-
To a solution of the crude 2-bromo-1-(3-bromopyridin-2-yl)ethanone (from the previous step) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(pyridin-2-yl)thiazole derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine derivative with an arylboronic acid. This reaction is a powerful tool for creating carbon-carbon bonds.
-
To an oven-dried Schlenk flask, add the bromopyridine derivative (e.g., this compound, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and a base (e.g., NaOtBu, 1.5-3.0 equivalents).
-
Add the bromopyridine derivative (e.g., this compound, 1.0 equivalent) to the Schlenk tube.
-
Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Add an anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
-
To a dry Schlenk tube under an inert atmosphere, add the bromopyridine derivative (e.g., this compound, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 equiv.).
-
Add an anhydrous solvent (e.g., THF), followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of a kinase inhibitor library starting from this compound.
Aurora Kinase Signaling Pathway in Mitosis
Caption: A simplified diagram of the Aurora kinase signaling pathway during the mitotic cell cycle.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, facilitated by robust and well-established synthetic methodologies such as the Hantzsch thiazole synthesis and various palladium-catalyzed cross-coupling reactions, underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this starting material, paving the way for the development of novel therapeutics.
References
- 1. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetyl-2-bromopyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-bromopyridine is a valuable and versatile building block in organic synthesis, finding significant application in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of two key reactive sites: a bromine atom at the 2-position of the pyridine ring and an acetyl group at the 3-position. The bromine atom is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[1][2] The acetyl group offers a handle for further functionalization, such as the formation of heterocycles.[3] This combination of reactive groups allows for the facile construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and functional organic materials.[1]
This document provides detailed application notes and experimental protocols for key reactions utilizing this compound as a synthetic precursor.
Key Applications and Reaction Types
This compound is a key intermediate for the synthesis of a diverse range of organic molecules. The primary transformations involving this building block include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
-
Synthesis of Fused Heterocycles:
-
Imidazo[1,2-a]pyridines: Important scaffolds in medicinal chemistry.
-
These reactions enable the introduction of a wide array of substituents at the 2-position of the pyridine ring, while the acetyl group can be further manipulated to construct more complex structures.
Data Presentation: Summary of Typical Reaction Outcomes
The following tables summarize typical quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 8 | 75-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 90 | 12 | 70-80 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 20 | 70-80 |
Table 4: Synthesis of 2-Substituted-3-acetylimidazo[1,2-a]pyridines
| Entry | Amine | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-acetylpyridine | Chloroacetone | Ethanol | Reflux | 12 | 60-75 |
| 2 | 2-Amino-3-acetylpyridine | Phenacyl bromide | DMF | 100 | 8 | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acetyl-2-arylpyridine.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-acetyl-2-alkynylpyridine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-acetylpyridine derivative.
Protocol 4: Synthesis of 2-Methyl-3-acetylimidazo[1,2-a]pyridine
This protocol describes the synthesis of an imidazo[1,2-a]pyridine derivative from 2-amino-3-acetylpyridine, which can be obtained from this compound via amination.
Materials:
-
2-Amino-3-acetylpyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-acetylpyridine in ethanol.
-
Add sodium bicarbonate to the solution.
-
Add chloroacetone dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-acetylimidazo[1,2-a]pyridine.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira Coupling Reaction.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig Amination Reaction.
Synthesis of Imidazo[1,2-a]pyridine Workflow
Caption: Workflow for the Synthesis of Imidazo[1,2-a]pyridines.
Conclusion
This compound is a highly effective building block for the synthesis of a wide range of functionalized pyridine derivatives and fused heterocyclic systems. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of novel molecular entities with potential applications in various scientific disciplines. The versatility of this reagent, coupled with the robustness of modern cross-coupling methodologies, ensures its continued importance in the development of new pharmaceuticals and materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-2-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-acetyl-2-bromopyridine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches for synthesizing this compound:
-
Friedel-Crafts Acylation of 2-Bromopyridine: This method involves the reaction of 2-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) or tin tetrachloride (SnCl₄).[1] The Lewis acid activates the acetylating agent, facilitating electrophilic substitution at the 3-position of the pyridine ring.[1]
-
Bromination of 3-Acetylpyridine: This alternative route starts with the acetylation of pyridine to form 3-acetylpyridine, which is then brominated.[1] Common brominating agents include N-bromosuccinimide (NBS) or bromine.[1]
Q2: Why is my yield consistently low in the Friedel-Crafts acylation of 2-bromopyridine?
Low yields in this reaction can stem from several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the reaction setup, solvents, or reagents will deactivate the catalyst.[2][3]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[2]
-
Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[2][3]
-
Poor Quality Reagents: Impurities in 2-bromopyridine or the acetylating agent can interfere with the reaction.[2]
Q3: What are the common side products in the synthesis of this compound?
During the Friedel-Crafts acylation of 2-bromopyridine, potential side products include:
-
Isomeric Products: Acylation might occur at other positions on the pyridine ring, leading to the formation of isomers.[4]
-
Polyacylation: Although less common with deactivated rings, the addition of a second acetyl group is possible under certain conditions.[4]
-
By-products from Side Reactions: The acetyl group can participate in condensation reactions, leading to other impurities.[4]
In the bromination of 3-acetylpyridine, over-bromination can lead to di- and tri-brominated pyridines.[4]
Q4: How can I purify the crude this compound?
Purification is typically achieved through silica gel column chromatography.[5] A common eluent system is a mixture of hexane and ethyl acetate.[5] After chromatography, the solvent is removed under reduced pressure using a rotary evaporator to yield the pure product.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are experiencing low or no conversion of your starting materials, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Multiple Products
If your TLC analysis shows multiple spots, indicating the formation of by-products, consider the following:
Caption: Strategy to minimize by-product formation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Bromopyridine
This protocol is based on the principles of Friedel-Crafts acylation.[4]
Materials:
-
2-Bromopyridine
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous DCM.
-
Addition of Reagents: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. After the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes.
-
Slowly add a solution of 2-bromopyridine (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40°C for DCM) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Bromination of 3-Acetylpyridine
This protocol is a general method and may require optimization.
Materials:
-
3-Acetylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or acetic acid)
-
Initiator (e.g., AIBN or light source if using bromine)
-
Sodium thiosulfate solution (if using bromine)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine in a suitable solvent.
-
Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., NBS) portion-wise at room temperature. If using bromine, it is often added in an inert solvent in the presence of an initiator.
-
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If bromine was used, quench the excess bromine by adding a solution of sodium thiosulfate until the color disappears.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Pyridine Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Nicotinic Acid | 3-Acetylpyridine | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | High purity and good yield | Multi-step process with strong acid |
| Ethyl Nicotinate | 3-Acetylpyridine | Ethyl acetate, Sodium metal | 90.2 | Not specified | High yield | Use of hazardous sodium metal |
| 3-Bromopyridine | 3-Acetylpyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, etc. | 82 | Not specified | Good yield | Multi-step process |
| 2-Bromopyridine | 1-(2-Bromopyridin-3-yl)ethanone | Acetyl chloride, AlCl₃, DCM | Varies | Varies | Direct acylation | Sensitive to moisture, potential for side products |
| 3-Acetylpyridine | This compound | NBS or Br₂, Solvent | Varies | Varies | Alternative to Friedel-Crafts | Potential for over-bromination |
Data synthesized from multiple sources for illustrative comparison.[6]
Table 2: Troubleshooting Guide for Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Deactivated catalyst due to moisture | Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry.[2][3] |
| Insufficient catalyst | Use a stoichiometric amount of the Lewis acid.[2] | |
| Sub-optimal temperature | Optimize the reaction temperature by starting with literature values and adjusting as needed.[3] | |
| Multiple Products | Isomer formation | Optimize solvent and catalyst choice; purify carefully by column chromatography.[2][4] |
| Polyacylation | Use precise stoichiometric control of the acetylating agent.[4] | |
| Difficult Work-up | Emulsion formation during extraction | Add a saturated solution of NaCl (brine) to help break the emulsion.[3] |
References
Technical Support Center: Purification of 3-Acetyl-2-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Acetyl-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials such as 2-acetylpyridine or 3-bromopyridine, and byproducts from the synthesis, such as over-brominated species (e.g., di-brominated pyridines).[1]
Q3: My purified this compound is a liquid, but some sources describe it as a solid. Why is that?
A3: this compound is often described as a liquid or a low-melting solid.[2][3] The physical state at room temperature can depend on the purity of the compound. Highly pure this compound may exist as a solid, while the presence of impurities can lead to a liquid or oily appearance.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[2] By spotting the crude mixture, the fractions from the column, and a pure standard (if available), you can track the separation of the desired product from impurities.
Troubleshooting Guides
Column Chromatography
Column chromatography is a highly effective method for purifying this compound.[2][4]
Key Parameters:
| Parameter | Recommended Value/Solvent | Notes |
| Stationary Phase | Silica Gel | Standard silica gel is typically effective. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | A good starting point is a gradient of ethyl acetate in hexane.[2] |
| Tailing of Spots | Add ~0.1-1% triethylamine to the eluent | The basic nature of the pyridine ring can cause tailing on acidic silica gel; a basic modifier can improve peak shape.[5][6] |
Troubleshooting Common Issues in Column Chromatography:
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate eluent polarity. | Optimize the solvent system using TLC before running the column.[5] |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[5] | |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane).[7] |
| Product Does Not Elute | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Spots | Strong interaction between the basic pyridine and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[6] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent for loading, or use a dry-loading technique.[5][8] |
Recrystallization
Recrystallization is a cost-effective method for purifying solid or low-melting this compound.
General Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[9]
Troubleshooting Common Issues in Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool slowly. Alternatively, use a solvent with a lower boiling point.[7] |
| No Crystals Form | The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7] |
| Low Recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the product. Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Common Recrystallization Solvents:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | High | Often used for polar compounds.[5] |
| Methanol | 65 | High | Similar to ethanol, with a lower boiling point.[5] |
| Isopropanol | 82 | Medium | A common choice for recrystallization. |
| Hexane | 69 | Low | A non-polar solvent, often used in a solvent pair with a more polar solvent. |
| Ethyl Acetate | 77 | Medium | A moderately polar solvent. |
| Water | 100 | Very High | This compound has poor solubility in water.[10] |
Experimental Protocols
Column Chromatography Protocol for this compound Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
TLC Analysis:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the crude this compound on a TLC plate.
-
Develop and visualize the plate to assess the separation of the product from impurities. Adjust the eluent polarity as needed to achieve a good separation with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column and pack it with silica gel as a slurry in the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, use a dry-loading technique: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A typical workflow for the purification of this compound using column chromatography.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. heteroletters.org [heteroletters.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 84199-61-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
Technical Support Center: Reactions of 3-Acetyl-2-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Acetyl-2-bromopyridine in their experiments. The content is designed to directly address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the most prevalent side products include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen, yielding 2-acetylpyridine. This is a common issue with electron-deficient heteroaryl halides.
-
Homocoupling of the coupling partner: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen.[1]
-
Homocoupling of this compound: Two molecules of the starting material can couple to form a bipyridine derivative.
Q2: How does the 2-acetyl group influence the reactivity of this compound?
A2: The acetyl group at the 2-position has several effects:
-
Electronic Effect: As an electron-withdrawing group, it can influence the reactivity of the C-Br bond.
-
Steric Hindrance: The acetyl group can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the oxidative addition step in cross-coupling reactions.
-
Chelation: The carbonyl oxygen and the pyridine nitrogen can potentially chelate to the metal catalyst, which may inhibit its activity.
-
Reactivity of the Acetyl Group: The acetyl group itself can participate in side reactions, particularly under basic or acidic conditions, leading to aldol-type condensations or deacetylation.[2]
Q3: Why am I observing low yields in my Buchwald-Hartwig amination with this compound?
A3: Low yields in this reaction are often due to catalyst poisoning. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of a bulky phosphine ligand is crucial to shield the palladium center and mitigate this effect.[3] Other factors include suboptimal base selection, impure reagents, and inadequate reaction temperature or time.[4]
Q4: Can the acetyl group be inadvertently removed during a reaction?
A4: Yes, deacetylation can occur under certain conditions. Strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the acetyl group, resulting in 2-bromopyridin-3-ol.
Q5: What are potential side products in nucleophilic substitution reactions?
A5: Besides the expected substitution product, possible side reactions include:
-
Cine-substitution: Substitution at a position adjacent to the bromine atom via a pyridyne intermediate, particularly with very strong bases.
-
Reaction at the acetyl group: Strong nucleophiles might attack the carbonyl carbon of the acetyl group.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Catalyst inactivity or poisoning. | Use a fresh, high-quality catalyst and bulky phosphine ligands (e.g., XPhos, SPhos). Ensure strictly anaerobic conditions. |
| Inefficient oxidative addition. | Increase the reaction temperature or screen different palladium precatalysts and ligands. | |
| Significant formation of 2-acetylpyridine (protodebromination) | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid in Suzuki reactions. |
| Inappropriate base. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Formation of homocoupling byproducts | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. |
| Slow cross-coupling kinetics. | Optimize reaction conditions (catalyst, ligand, temperature) to accelerate the desired reaction. In Sonogashira reactions, consider slow addition of the alkyne.[1] |
Reactions Involving the Acetyl Group (e.g., Aldol or Claisen-Schmidt Condensation)
| Observed Issue | Potential Cause | Suggested Solution |
| Formation of multiple condensation products | Self-condensation of this compound. | Use a dropwise addition of the base to a mixture of the aldehyde and this compound to minimize self-condensation. |
| Michael addition side products. | In some cases, the initial condensation product can undergo a subsequent Michael addition, leading to more complex structures.[5] Adjusting stoichiometry and reaction time may help. | |
| Low yield of desired condensation product | Unfavorable reaction equilibrium. | Use a Dean-Stark trap to remove water and drive the reaction towards the dehydrated condensation product. |
| Reaction with the bromo-substituent. | Under strongly basic conditions, nucleophilic substitution at the C-Br bond may compete with the desired condensation. Use milder bases where possible. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, often involving an aqueous workup to remove the amine hydrochloride salt, followed by extraction and chromatography.
Visualizations
Caption: Common reaction pathways in palladium-catalyzed cross-coupling of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 3-Acetyl-2-bromopyridine
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-acetyl-2-bromopyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
A1: The primary challenges stem from the inherent properties of the 2-bromopyridine scaffold. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation. Additionally, the acetyl group at the 2-position introduces steric hindrance, which can slow down the oxidative addition step of the catalytic cycle. There is also a potential for the carbonyl oxygen and the pyridine nitrogen to chelate the palladium catalyst.[1]
Q2: What are the major side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen, yielding 2-acetylpyridine. This is common with electron-deficient heteroaryl halides.[1]
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[1]
-
Hydrolysis of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, rendering them inactive for the cross-coupling reaction.
Q3: How does the choice of palladium catalyst and ligand impact the reaction?
A3: The selection of the catalyst system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more challenging substrates such as this compound often benefit from modern catalyst systems. Bulky, electron-rich phosphine ligands like SPhos and XPhos can shield the palladium center, mitigating catalyst inhibition by the pyridine nitrogen and facilitating the oxidative addition step.[2][3] N-Heterocyclic carbene (NHC)-based catalysts are also highly active for such heteroaryl couplings.[2]
Q4: Which bases are recommended for this coupling reaction?
A4: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly affect the yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions like protodebromination.[1]
Q5: What solvent systems are typically employed?
A5: Anhydrous, degassed solvents are essential to prevent side reactions. Common choices include ethereal solvents like 1,4-dioxane or aromatic hydrocarbons such as toluene.[1] Often, a co-solvent of water is used, particularly with inorganic bases, to aid in their solubility. The ratio of the organic solvent to water can be a critical parameter to optimize.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst inhibition/deactivation by pyridine nitrogen. 2. Inefficient oxidative addition due to steric hindrance. 3. Poor quality or degradation of reagents (especially boronic acid). | 1. Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature or consider microwave irradiation. 3. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Significant Protodebromination (formation of 2-acetylpyridine) | 1. Presence of protic impurities (e.g., water, alcohols). 2. The base is too strong or unsuitable. 3. High reaction temperature or prolonged reaction time. | 1. Ensure all solvents and reagents are anhydrous and the reaction is thoroughly degassed. 2. Screen milder bases such as K₃PO₄ or Cs₂CO₃. 3. Optimize the reaction temperature and time by monitoring the reaction progress (TLC, LC-MS). |
| High Levels of Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen). Maintain a positive inert gas pressure throughout the reaction. 2. Ensure reaction conditions are suitable for the in-situ reduction of the Pd(II) source. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or products under the reaction conditions. 2. Potential side reactions involving the acetyl group under strongly basic conditions. | 1. Lower the reaction temperature and screen different solvents and bases to find milder conditions. 2. While less common, if base-mediated side reactions of the acetyl group are suspected, try a weaker base. Protecting the ketone is a possibility but adds synthetic steps. |
Data on Reaction Conditions for Substituted 2-Bromopyridines
While specific optimization data for this compound is sparse in the literature, the following tables provide representative conditions and yields for structurally similar 2-bromopyridines, offering a valuable starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield for 2-Substituted Pyridines
| Catalyst Precursor (mol%) | Ligand (mol%) | Product | Yield (%) | Notes |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 2-Arylpyridine | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[3] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 2-Arylpyridine | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[3] |
| Pd(dppf)Cl₂ (3-5) | dppf | Di-arylated pyridine | High | Effective for di-substitution of di-bromopyridines.[4] |
| Pd(PPh₃)₄ (3) | PPh₃ | 2-Arylpyridine | 85 | A traditional catalyst, can be effective under optimized conditions.[2] |
Table 2: Effect of Base and Solvent on Yield for 2-Substituted Pyridines
| Base (Equivalents) | Solvent | Product | Yield (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | 2-Arylpyridine | Moderate to High | A common and cost-effective choice.[3] |
| K₃PO₄ (2-3) | THF/H₂O | 2-Arylpyridine | High to Excellent | A strong base that can be very effective for less reactive substrates.[3] |
| Cs₂CO₃ (2-3) | Dioxane | 2-Arylpyridine | High to Excellent | Often provides higher yields but is more expensive.[3] |
| Na₂CO₃ (2-3) | DMF | 2-Arylpyridine | Moderate to High | DMF can aid in the solubility of starting materials.[3] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Note: This is a starting point, and optimization of all parameters is often necessary for achieving high yields.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and thoroughly degas by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with or without water as a co-solvent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][5]
Visualized Workflows and Pathways
References
Stability and storage conditions for 3-Acetyl-2-bromopyridine
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Acetyl-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal stability, storage at 0-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended by several suppliers.[3]
Q2: What is the typical shelf life of this compound?
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from its typical white or off-white solid or colorless to light yellow liquid form.[1] The appearance of new peaks in analytical tests like HPLC would also signify the presence of degradation products.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not detailed in the available literature, it is a general good practice for all chemical reagents to be stored in light-resistant containers to prevent potential photodegradation. Forced degradation studies, which include exposure to light, are a standard part of drug development to assess such sensitivities.[4][5]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
Problem: I observe a change in the color of my this compound sample.
-
Possible Cause 1: Exposure to elevated temperatures or humidity.
-
Possible Cause 2: Contamination.
-
Solution: Review handling procedures to ensure no cross-contamination has occurred. Use clean spatulas and equipment when handling the compound.
-
Problem: My reaction yield is lower than expected when using this compound.
-
Possible Cause 1: Degradation of the starting material.
-
Solution: Confirm the purity of the this compound using an appropriate analytical method, such as HPLC. If degradation is suspected, it is recommended to use a fresh batch of the reagent.
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Solution: The bromine atom on the pyridine ring is susceptible to nucleophilic substitution.[1] Ensure that the reaction conditions (e.g., presence of strong nucleophiles, high temperatures) are compatible with the stability of the starting material.
-
Data Summary
| Parameter | Value | Source(s) |
| Appearance | Solid (usually white or off-white) or Liquid (colorless to light yellow) | [1][3][6] |
| Recommended Storage Temperature | 0-8°C | [3] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1][2] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5] A general protocol for this compound would involve the following:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution and the solid compound to UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as a stability-indicating HPLC method, to quantify the parent compound and detect any degradation products.
-
Method Development: The analytical method should be capable of separating the degradation products from the parent compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. This compound 97 84199-61-1 [sigmaaldrich.com]
Technical Support Center: 3-Acetyl-2-bromopyridine Nucleophilic Substitution
Welcome to the technical support center for nucleophilic substitution reactions involving 3-Acetyl-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the functionalization of this versatile building block.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing low or no conversion of my starting material under standard Nucleophilic Aromatic Substitution (SNAr) conditions?
Answer:
Low reactivity in classical SNAr reactions with this compound can be attributed to several factors, even though the bromine is in the activated 2-position.[1][2][3]
-
Insufficient Activation: While the pyridine nitrogen and the acetyl group are electron-withdrawing, which activates the ring for nucleophilic attack, the activation might be insufficient for less reactive nucleophiles under mild conditions.[1]
-
Strong Carbon-Bromine Bond: The C-Br bond on an sp²-hybridized carbon is inherently strong and requires significant energy to break.[1][4]
-
Reaction Conditions: SNAr reactions are sensitive to the choice of solvent and base. Polar aprotic solvents like DMF or DMSO are often required to facilitate the reaction, and the base must be strong enough to deprotonate the nucleophile without causing side reactions.
Troubleshooting Steps:
-
Increase Temperature: These reactions often require elevated temperatures (sometimes >100 °C) to proceed at a reasonable rate.[1]
-
Use a Stronger Nucleophile: The rate of SNAr reactions is dependent on the strength of the nucleophile.[5][6]
-
Solvent Choice: Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.[1]
-
Consider Catalysis: If SNAr conditions fail, metal-catalyzed cross-coupling reactions are a powerful alternative.[1]
Question 2: My palladium-catalyzed amination (e.g., Buchwald-Hartwig) is sluggish or failing. What are the potential causes and solutions?
Answer:
Palladium-catalyzed cross-coupling reactions are excellent for forming C-N, C-O, and C-S bonds, but this compound presents specific challenges.
-
Catalyst Inhibition: The primary issue is often the chelation of the palladium center by the adjacent pyridine nitrogen and the acetyl group's oxygen.[1] This can form a stable bidentate complex, inhibiting the catalytic cycle.
-
Ligand Choice: The selection of the phosphine ligand is critical. General-purpose ligands may not be effective. Sterically hindered and electron-rich ligands are often necessary for coupling with heteroaryl halides.[1]
-
Base Selection: The base's strength and nature are crucial. A weak base may not deprotonate the amine efficiently, while an overly strong base can lead to side reactions.[1]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Inadequate degassing or failure to maintain an inert atmosphere (argon or nitrogen) can deactivate the catalyst.[7]
Troubleshooting Steps:
-
Ligand Screening: Experiment with a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.[1]
-
Base Optimization: Screen different bases, such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.[1][7]
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[1]
-
Consider Copper Catalysis: Copper-catalyzed (Ullmann-type) couplings can be a viable and more cost-effective alternative when palladium-based methods fail.[1]
Question 3: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
Several side reactions can compete with the desired nucleophilic substitution, leading to a complex product mixture and reduced yield.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, forming 3-acetylpyridine. It is a common side reaction in palladium-catalyzed processes where a hydride source (e.g., solvent, base, or impurities) intercepts the palladium-aryl intermediate.[7]
-
Homocoupling: Dimerization of the starting material or the nucleophile can occur, especially in metal-catalyzed reactions.
-
Reaction at the Acetyl Group: Strong nucleophiles or bases could potentially attack the electrophilic carbonyl carbon of the acetyl group, leading to undesired byproducts.[1]
-
Cine Substitution: With very strong bases (like NaNH₂), substitution may occur at the position adjacent to the bromine via a pyridyne intermediate.[1]
Troubleshooting Steps:
-
For Hydrodehalogenation: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. Ensure all reagents and solvents are pure and dry.[7]
-
For Acetyl Group Reactivity: Use milder bases and protect the acetyl group if necessary, although this adds extra steps to the synthesis.
-
Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent can sometimes disfavor side reactions.
-
Purification Strategy: Develop a robust purification method, such as column chromatography with a carefully selected eluent system, to separate the desired product from byproducts.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What makes this compound a challenging substrate?
The main challenge arises from a combination of electronic effects and the potential for catalyst inhibition. While the bromine is at the activated 2-position for nucleophilic aromatic substitution, the adjacent 3-acetyl group, along with the pyridine nitrogen, can act as a pincer-like bidentate ligand.[1] This chelation can strongly bind to and deactivate metal catalysts (like palladium), which are often required for efficient substitution with a broad range of nucleophiles.
FAQ 2: SNAr vs. Metal-Catalyzed Coupling: Which approach should I choose?
The choice depends primarily on the nucleophile and the desired reaction conditions.
-
Choose SNAr for reactions with very strong, unhindered nucleophiles (e.g., methoxide, thiophenoxide) where high temperatures are feasible. It avoids the cost and potential toxicity of metal catalysts.
-
Choose Metal-Catalyzed Coupling (e.g., Buchwald-Hartwig, Ullmann, Suzuki) for a broader range of nucleophiles, including amines, alcohols, thiols, and boronic acids, especially when milder reaction conditions are required.[1] Palladium catalysis often offers a wider substrate scope, while copper catalysis can be a good alternative if palladium fails or for cost considerations.[1]
FAQ 3: What is the role of the acetyl group?
The acetyl group has a dual role. Electronically, it is an electron-withdrawing group, which helps to activate the pyridine ring towards nucleophilic attack, making the substitution reaction more favorable compared to an unsubstituted 2-bromopyridine.[1] However, as mentioned previously, its physical proximity to the 2-position allows its oxygen atom to participate in catalyst chelation, which can be a significant drawback in metal-catalyzed pathways.[1]
Data Presentation: Reaction Conditions
The following tables summarize representative starting conditions for common cross-coupling reactions. Note that these are general conditions and will likely require optimization for this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Amination (Buchwald-Hartwig)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos, SPhos, or RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | THF or Toluene | 80-100 |
Data adapted from general principles for challenging heteroaryl halides.[1][7]
Table 2: Representative Conditions for Copper-Catalyzed Amination (Ullmann-Type)
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | DMSO or NMP | 110-130 |
Data adapted from general principles for Ullmann couplings.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).
-
Reagents: Add the base (e.g., 1.4 equivalents). Seal the vial with a septum.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Addition: Add this compound (1 equivalent), the amine nucleophile (1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for Ullmann-Type C-N Coupling
-
Setup: To a reaction vial, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the base (e.g., K₂CO₃, 2 equivalents), this compound (1 equivalent), and the amine nucleophile (1.5 equivalents).
-
Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Seal the vial and heat the mixture to a high temperature (e.g., 110-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture. Quench with aqueous ammonia or water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Potential reaction pathways and common side products.
Caption: Decision logic for selecting a synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 3-Acetyl-2-bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 3-Acetyl-2-bromopyridine. The information is structured to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound can be a challenging substrate for several reasons. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, the acetyl group at the 2-position can introduce steric hindrance, potentially slowing the oxidative addition step of the catalytic cycle.[2] The electron-withdrawing nature of the acetyl group can also influence the reactivity of the C-Br bond.[2]
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
A2: this compound is a versatile building block used in various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp²)-N bonds with primary or secondary amines.[3]
-
Sonogashira Coupling: To create C(sp²)-C(sp) bonds with terminal alkynes.[4]
-
Heck Coupling: For the reaction with alkenes.[5]
Q3: How can I minimize side reactions like protodebromination and homocoupling?
A3: Protodebromination (replacement of bromine with hydrogen) and homocoupling are common side reactions.[2] To minimize them:
-
Protodebromination: Ensure all solvents and reagents are anhydrous, as protic impurities can be a source of protons.[2] Careful optimization of the base, temperature, and reaction time is also crucial.[2]
-
Homocoupling: This is often promoted by the presence of oxygen.[2] It is critical to thoroughly degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1]
Q4: What is the effect of the ortho-acetyl group on the reaction?
A4: The acetyl group ortho to the bromine atom can have multiple effects:
-
Steric Hindrance: It can sterically block the palladium catalyst from accessing the C-Br bond, which may slow down the oxidative addition step.[2]
-
Electronic Effects: As an electron-withdrawing group, it can affect the electron density of the pyridine ring and the reactivity of the C-Br bond.[2]
-
Chelation: The carbonyl oxygen and the pyridine nitrogen could potentially chelate the palladium catalyst, which might alter the catalyst's reactivity.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive catalyst. 2. Inefficient oxidative addition due to steric hindrance or catalyst inhibition by the pyridine nitrogen.[1][2] 3. Poor quality of the coupling partner (e.g., boronic acid). | 1. Use a fresh batch of palladium catalyst and ligand; consider using a pre-catalyst.[2] 2. Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition and shield the palladium center.[1][2] Increase catalyst loading if necessary.[6] 3. Use a high-purity coupling partner. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Significant Formation of Protodebromination Product (2-Acetylpyridine) | 1. Presence of protic impurities (e.g., water, alcohols) in the reaction mixture.[2] 2. The chosen base is too strong or unsuitable.[2] 3. The reaction temperature is too high or the reaction time is too long.[2] | 1. Ensure all solvents and reagents are anhydrous. Thoroughly dry and degas the reaction mixture.[2] 2. Screen milder bases such as K₃PO₄ or Cs₂CO₃.[2] 3. Optimize the reaction temperature and time, monitoring the reaction progress by TLC or LC-MS.[2] |
| High Levels of Homocoupling Product | 1. Presence of oxygen in the reaction mixture.[2] 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[2] | 1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for an extended period). Maintain a positive pressure of inert gas.[1][2] 2. Ensure reaction conditions are suitable for the in-situ reduction of the Pd(II) source to Pd(0). |
| Catalyst Deactivation | The pyridine nitrogen and/or the acetyl group's carbonyl oxygen can coordinate to the palladium center, leading to deactivation.[6] | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) to prevent catalyst inhibition and promote the desired bond formation.[6][7] |
Catalyst and Ligand Selection Data
The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. Below is a summary of commonly used systems for different reaction types.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/Water, Toluene/Water | 80-110 | Bulky, electron-rich ligands are often effective in preventing catalyst inhibition by the pyridine nitrogen.[1][6] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | RuPhos is another excellent choice for challenging substrates. |
| Pd(PPh₃)₄ | - | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/Water | 90-100 | A classic catalyst, but may be less effective for this substrate compared to systems with bulky ligands.[8] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BrettPhos or RuPhos | LiHMDS or NaOtBu | THF or Dioxane | 80-110 | BrettPhos is often superior for primary amines, while RuPhos excels with secondary amines.[7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 90-110 | XPhos is a versatile ligand for C-N coupling.[7] |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | Bidentate phosphine ligands like BINAP can be effective.[9] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | A common system for Sonogashira couplings of bromopyridines.[4] |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 80 | This pre-catalyst is often used in Sonogashira reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2-3 equiv.) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Degassing: Seal the flask and perform three cycles of evacuating and backfilling with an inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if applicable, 1-5 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv.) under an inert atmosphere.[10]
-
Addition of Reagents: Add this compound (1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv.).[10]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.[6][10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: Logic for selecting appropriate ligands for this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Acetyl-2-bromopyridine
Welcome to the technical support center for 3-Acetyl-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic reactions with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
Low reactivity of this compound in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is a common issue. Several factors can contribute to this:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue for 2-halopyridines.
-
Electronic Effects of the Acetyl Group: The electron-withdrawing nature of the acetyl group at the 3-position can influence the electronic properties of the pyridine ring, affecting the oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The acetyl group, while not exceptionally bulky, can exert some steric hindrance around the reaction center, potentially slowing down the approach of the catalyst and coupling partners.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that need to be carefully optimized for this specific substrate.
-
Poor Quality of Reagents: The purity of this compound, the coupling partner (e.g., boronic acid or amine), catalyst, and solvents is crucial. Impurities can poison the catalyst.
-
Inadequate Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Failure to maintain a strictly inert atmosphere can lead to catalyst decomposition.
Q2: What are the most common side reactions I should be aware of?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 3-acetylpyridine. This side reaction is often observed with electron-deficient heteroaryl halides.[1]
-
Homocoupling: Self-coupling of the boronic acid or this compound can occur, leading to the formation of biaryl or bipyridyl byproducts. The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Hydrolysis of Boronic Acid: Boronic acids can be susceptible to hydrolysis under certain reaction conditions, rendering them inactive for the cross-coupling reaction.
Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
To improve the yield of your Suzuki-Miyaura coupling with this compound, consider the following optimization strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging substrates as they can shield the palladium center and promote oxidative addition.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often effective. For base-sensitive substrates, weaker bases may be necessary, potentially requiring higher temperatures.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used. The aqueous phase is often necessary for the effective action of inorganic bases.
-
Catalyst Choice: While various palladium sources can be used, pre-catalysts can sometimes offer more consistent results.
-
Temperature and Reaction Time: These reactions often require heating (80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination?
For the Buchwald-Hartwig amination of this compound, pay close attention to the following:
-
Catalyst System: The combination of a palladium precursor and a suitable ligand is crucial. Sterically hindered, electron-rich phosphine ligands are generally preferred to prevent catalyst poisoning by the pyridine nitrogen.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be required.
-
Solvent: Anhydrous and degassed solvents such as toluene or 1,4-dioxane are typically the solvents of choice.
-
Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability and activity of the catalyst.
Troubleshooting Guides
Low Conversion of this compound
| Observation | Potential Cause | Suggested Solution |
| No or minimal product formation, starting material largely unreacted. | Inactive Catalyst: The palladium catalyst may be deactivated or poisoned. | - Use a fresh batch of catalyst and ligand.- Ensure all reagents and solvents are pure and anhydrous.- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas (Argon or Nitrogen). |
| Inefficient Oxidative Addition: The C-Br bond may not be readily undergoing oxidative addition to the palladium center. | - Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Increase the reaction temperature in increments.- Consider a different palladium precursor. | |
| Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center. | - Use sterically hindered ligands to shield the palladium atom. | |
| Reaction starts but does not go to completion. | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. | - Lower the reaction temperature and increase the reaction time.- Monitor for the formation of palladium black, which indicates catalyst decomposition. |
| Reagent Insolubility: One or more components may not be fully dissolved. | - Try a different solvent or a co-solvent system to improve solubility. |
Formation of Significant Byproducts
| Observation | Potential Cause | Suggested Solution |
| Significant amount of 3-acetylpyridine (protodebromination product) is observed. | Presence of Protic Impurities: Water or other protic impurities can be a source of protons. | - Use anhydrous solvents and reagents.- Ensure the reaction is set up under strictly anhydrous conditions. |
| Unsuitable Base: The base may be promoting the protodebromination pathway. | - Screen milder bases such as K₃PO₄ or Cs₂CO₃. | |
| High levels of homocoupling products. | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | - Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas). |
| Incomplete Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, it may not be fully reduced to the active Pd(0) species. | - Ensure the reaction conditions are suitable for the in-situ reduction of the pre-catalyst. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the optimization of your reaction.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst/pre-catalyst, ligand, and base (e.g., NaOtBu, 1.5-2.0 eq.) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq.) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat three times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 eq.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[2]
Visualizing Reaction Workflows and Troubleshooting
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and decision-making processes.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
Preventing decomposition of 3-Acetyl-2-bromopyridine during reactions
Welcome to the Technical Support Center for 3-Acetyl-2-bromopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile building block. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data to help prevent the decomposition of this compound and maximize reaction success.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?
A1: Low yields in cross-coupling reactions with this compound are common and can often be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity. The acetyl group's carbonyl oxygen can also potentially chelate the palladium center, further hindering the catalytic cycle.[1]
-
Protodebromination: A significant side reaction is the replacement of the bromine atom with a hydrogen, forming 2-acetylpyridine.[1] This is particularly common with electron-deficient heteroaryl halides.
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can consume the coupling partner and reduce the yield of the desired product. This is often promoted by the presence of oxygen.[1][2]
-
Inefficient Oxidative Addition: The acetyl group at the 2-position can sterically hinder the approach of the palladium catalyst to the C-Br bond, which may slow down the rate-limiting oxidative addition step.[1]
-
Reagent Purity and Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.
Q2: I am observing a significant amount of 2-acetylpyridine in my reaction mixture. How can I prevent this protodebromination side reaction?
A2: Protodebromination is a common pathway for decomposition. To minimize it, consider the following strategies:
-
Choice of Base: The base plays a crucial role. While a base is necessary to facilitate the reaction, some bases or impurities within them can be a source of protons. Using anhydrous, carbonate-based bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) is often preferred over hydroxides. Ensure the base is freshly purchased or properly stored.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Trace amounts of water or other protic impurities in the solvent can be a proton source.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of protodebromination. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: My reaction mixture is turning dark brown or black. Is this an indication of decomposition?
A3: Yes, a dark brown or black precipitate is often an indication of palladium black formation, which signifies catalyst decomposition. This can be caused by:
-
High Temperatures: Prolonged heating at elevated temperatures can cause the palladium catalyst to agglomerate and precipitate out of solution as inactive palladium black.
-
Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust enough or is used in an insufficient amount, the catalyst can become unstable and decompose. For 2-bromopyridines, bulky, electron-rich phosphine ligands are often recommended to protect the palladium center.
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) active species. It is critical to maintain a strictly inert atmosphere throughout the reaction.
Q4: Can the acetyl group on this compound be compromised during the reaction?
A4: The acetyl group is generally stable under most cross-coupling conditions. However, under strongly basic conditions, particularly with aqueous bases like NaOH or KOH at elevated temperatures, there is a risk of hydrolysis of the acetyl group to a carboxylic acid. While this is not a common issue under typical Suzuki, Sonogashira, or Buchwald-Hartwig conditions which often employ non-aqueous or weakly basic aqueous conditions, it is a possibility to be aware of if you are using harsh basic conditions.[3]
Troubleshooting Guide
This decision tree provides a logical workflow for diagnosing and resolving common issues encountered when using this compound in cross-coupling reactions.
Data Presentation
The selection of appropriate reaction conditions is critical. The following tables provide comparative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound, illustrating the impact of different catalysts, ligands, and bases on reaction outcomes.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Substituted 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted for 3-bromo-2-methylpyridine and serves as a representative guide.[4]
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Substituted 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 (for 2-amino-3-bromopyridine) |
| 2 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOBuᵗ (25 mmol scale) | Toluene | 80 | 4 | 60 (for 2-bromo-6-methylpyridine) |
| 3 | Volatile Amines | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80-100 | - | Good yields |
Data is for related bromopyridine substrates and illustrates viable starting conditions.[5][6][7]
Key Reaction Pathways
The desired cross-coupling reaction competes with several decomposition and side-reaction pathways. Understanding these is key to optimizing your reaction.
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization. All reactions should be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
In a glovebox or under a positive stream of inert gas, add the palladium catalyst and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Sonogashira Coupling
This protocol is adapted for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.
-
Seal the tube, then evacuate and backfill with inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent, followed by the base (Et₃N) and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2-4 mol%).
-
Base (e.g., NaOᵗBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a positive stream of inert gas, add the palladium source, ligand (if not using a pre-catalyst), and base to an oven-dried reaction vial or Schlenk tube with a magnetic stir bar.
-
Add the this compound to the vessel.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with 3-Acetyl-2-bromopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 3-Acetyl-2-bromopyridine. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound, particularly palladium-catalyzed cross-coupling reactions, presents several challenges:
-
Exotherm Control: Palladium-catalyzed reactions can be exothermic. On a larger scale, heat dissipation becomes less efficient, potentially leading to temperature spikes, side reactions, and catalyst decomposition.
-
Homogeneity and Mass Transfer: Ensuring efficient mixing of reactants, catalyst, and base is crucial for reaction consistency and can be challenging in large reactors.
-
Product Isolation and Purification: Isolating the product from large volumes of solvent and removing residual palladium and other impurities requires robust and scalable purification methods.
-
Catalyst Activity and Stability: Maintaining catalyst activity and preventing deactivation over longer reaction times at scale is critical for achieving high yields.
-
Side Reactions: Side reactions such as protodebromination (replacement of bromine with hydrogen) and homocoupling of starting materials can become more significant at scale.[1]
Q2: How does the acetyl group in this compound affect its reactivity in cross-coupling reactions?
A2: The acetyl group, being electron-withdrawing, influences the reactivity of the C-Br bond. This can make the oxidative addition step in the catalytic cycle more favorable. However, the proximity of the acetyl group and the pyridine nitrogen to the reaction center can also lead to chelation with the palladium catalyst, potentially inhibiting its activity.
Q3: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A3: The most common cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive catalyst, inefficient oxidative addition, or poor quality of the boronic acid.
-
Solution:
-
Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
-
Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can facilitate oxidative addition with challenging substrates.
-
Ensure the boronic acid is of high purity or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Issue 2: Significant Formation of 2-Acetylpyridine (Protodebromination)
-
Possible Cause: Presence of protic impurities (e.g., water), unsuitable base, or prolonged reaction at high temperatures.
-
Solution:
-
Use anhydrous solvents and thoroughly dry all reagents.
-
Screen milder bases such as K₃PO₄ or Cs₂CO₃.
-
Optimize reaction temperature and time. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.
-
Issue 3: High Levels of Boronic Acid Homocoupling
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution:
-
Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
Sonogashira Coupling
Issue 1: Sluggish Reaction or Low Yield
-
Possible Cause: Catalyst inhibition, insufficient base strength, or alkyne homocoupling (Glaser coupling).
-
Solution:
-
For copper-free conditions, ensure rigorous exclusion of air to prevent oxidative homocoupling.[2]
-
Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents.
-
Consider using a copper co-catalyst (e.g., CuI) if copper-free methods are not effective, but be mindful of the potential for Glaser coupling.[2]
-
Issue 2: Formation of Palladium Black (Catalyst Decomposition)
-
Possible Cause: High reaction temperature or high catalyst concentration.
-
Solution:
-
Lower the reaction temperature and monitor for catalyst precipitation.
-
Use a lower catalyst loading if possible, though this may require longer reaction times.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion
-
Possible Cause: Catalyst inhibition by the pyridine nitrogen, inappropriate ligand choice, or suboptimal base.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center from the pyridine nitrogen.[3]
-
Sodium tert-butoxide (NaOtBu) is a common strong base, but for base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, potentially requiring higher temperatures.[3]
-
The use of soluble organic bases like DBU in combination with specific ligands has also been reported to be effective for electron-deficient pyridines.[4][5]
-
Issue 2: Side Reactions at the Acetyl Group
-
Possible Cause: Use of a strongly nucleophilic amine or a very strong base that may react with the acetyl carbonyl.
-
Solution:
-
If side reactions at the acetyl group are suspected, consider protecting the ketone functionality, though this adds extra synthetic steps.
-
Screen different bases to find one that is strong enough to facilitate the amination but does not promote side reactions.
-
Data Presentation
The following tables summarize representative reaction conditions for scaling up reactions with this compound. These are starting points and may require optimization for specific substrates and scales.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| This compound | 1.0 eq | 1.0 eq |
| Arylboronic Acid | 1.2-1.5 eq | 1.1-1.3 eq |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-3 mol%) or a pre-catalyst |
| Ligand | SPhos or XPhos (4-10 mol%) | SPhos or XPhos (2-6 mol%) |
| Base | K₃PO₄ (2.0-3.0 eq) | K₃PO₄ or K₂CO₃ (2.0-2.5 eq) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | 2-MeTHF/H₂O or Toluene/H₂O |
| Temperature | 80-110 °C | 80-100 °C (monitor exotherm) |
| Reaction Time | 4-16 h | 8-24 h |
| Typical Yield | 70-90% | 65-85% |
Table 2: Representative Conditions for Sonogashira Coupling (Copper-Free)
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| This compound | 1.0 eq | 1.0 eq |
| Terminal Alkyne | 1.2-1.5 eq | 1.1-1.3 eq |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (1-3 mol%) |
| Ligand | None (with Pd(PPh₃)₄) | PPh₃ or other phosphine ligand (2-6 mol%) |
| Base | Triethylamine or Diisopropylethylamine | Triethylamine or K₂CO₃ |
| Solvent | THF or DMF | Toluene or NMP |
| Temperature | 60-100 °C | 70-90 °C (monitor exotherm) |
| Reaction Time | 6-24 h | 12-36 h |
| Typical Yield | 65-85% | 60-80% |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 1.1-1.5 eq | 1.1-1.3 eq |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (0.5-2 mol%) or a pre-catalyst |
| Ligand | XPhos or RuPhos (2-6 mol%) | XPhos or RuPhos (1-4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.5 eq) | NaOtBu or K₃PO₄ (1.5-2.2 eq) |
| Solvent | Toluene or Dioxane | Toluene or 2-MeTHF |
| Temperature | 80-110 °C | 80-100 °C (monitor exotherm) |
| Reaction Time | 8-24 h | 12-36 h |
| Typical Yield | 75-95% | 70-90% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at Lab Scale
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Acetyl-2-bromopyridine
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 3-Acetyl-2-bromopyridine, a versatile intermediate in medicinal chemistry. The selection of an appropriate analytical method is critical for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound. This document outlines the principles, experimental protocols, and comparative performance of several standard analytical methods, supported by experimental data.
Overview of Analytical Techniques
The characterization of this compound (C₇H₆BrNO, M.W.: 200.03 g/mol ) relies on a suite of spectroscopic and chromatographic techniques. These methods can be broadly categorized into those providing structural information and those used for separation and quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for elucidating the molecular structure. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for determining purity and quantifying the compound. For unambiguous solid-state structure determination, X-ray crystallography is the gold standard.
Comparison of Key Analytical Methods
The choice of an analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or quantitative analysis. The following table provides a summary of the primary applications and performance characteristics of each method in the context of this compound characterization.
| Analytical Technique | Primary Information Provided | Sample Amount | Throughput | Key Advantages | Key Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms | 5-20 mg | Moderate | Unambiguous structure elucidation | Relatively low sensitivity |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | <1 mg | High | High sensitivity, provides molecular formula | Isomers may not be distinguishable |
| HPLC-UV | Purity, quantification | 1-5 mg | High | Robust, quantitative, widely available | Does not provide structural information |
| GC-MS | Purity, identification of volatile impurities | <1 mg | High | High resolution for volatile compounds, structural info from MS | Not suitable for non-volatile compounds |
| IR Spectroscopy | Presence of functional groups | 1-2 mg | High | Fast, non-destructive | Provides limited structural information |
| X-ray Crystallography | Absolute 3D molecular structure in solid state | Single crystal | Low | Definitive structural determination | Requires a suitable single crystal |
Detailed Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 s.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~7.8 | dd | 1H | Pyridine ring |
| H-5 | ~7.2 | dd | 1H | Pyridine ring |
| H-6 | ~8.5 | dd | 1H | Pyridine ring |
| -CH₃ | ~2.7 | s | 3H | Acetyl group |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| C=O | ~199 | Acetyl carbonyl | ||
| C-2 | ~142 | Pyridine ring | ||
| C-3 | ~133 | Pyridine ring | ||
| C-4 | ~128 | Pyridine ring | ||
| C-5 | ~123 | Pyridine ring | ||
| C-6 | ~150 | Pyridine ring | ||
| -CH₃ | ~26 | Acetyl methyl |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Mass Spectral Data for this compound:
| m/z | Relative Intensity (%) | Assignment |
| 201 | ~98 | [M+2]⁺ (due to ⁸¹Br isotope) |
| 199 | ~100 | [M]⁺ (due to ⁷⁹Br isotope) |
| 186/184 | ~40 | [M-CH₃]⁺ |
| 158/156 | ~20 | [M-C₂H₃O]⁺ |
| 120 | ~30 | [M-Br]⁺ |
| 78 | ~60 | [C₅H₄N]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
The purity of this compound is typically determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (acetyl group) |
| ~1580, 1470, 1420 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1250 | Strong | C-C stretch |
| ~750 | Strong | C-Br stretch |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using a diffractometer with Mo-Kα or Cu-Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.
Expected Crystallographic Data:
The analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound using different analytical techniques.
Caption: Workflow for NMR spectroscopic analysis.
A Comparative Analysis of the Reactivity of 3-Acetyl-2-bromopyridine and Other Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and functional materials, bromopyridines are indispensable building blocks. Their reactivity in palladium-catalyzed cross-coupling reactions is a critical factor in the efficient construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 3-Acetyl-2-bromopyridine with other foundational bromopyridines—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This analysis is supported by experimental data to inform catalyst selection, reaction optimization, and substrate choice.
Executive Summary
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom and the electronic nature of substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.
This compound presents a unique reactivity profile. The presence of an electron-withdrawing acetyl group at the 3-position is expected to further activate the C-Br bond at the 2-position towards oxidative addition. However, this is counterbalanced by potential steric hindrance from the adjacent acetyl group, which can impede the approach of the bulky palladium catalyst. Furthermore, the carbonyl oxygen and the pyridine nitrogen have the potential to chelate the palladium catalyst, which can also influence the reaction's progress.
This guide will delve into a comparative analysis of these substrates in three key cross-coupling reactions, presenting available quantitative data, detailed experimental protocols, and visualizations to illustrate reaction pathways and optimization strategies.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is dependent on the electronic properties of the pyridine ring and the steric environment around the C-Br bond.
Data Presentation
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | Yields are substrate dependent, but this system is effective | [1] |
| 2-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | 110 | Good to Excellent | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 12 | 85 | [1] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | MW | 81 | [3][4] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | Various | Aqueous | Optimized | Good | [5] |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Reactivity Analysis
-
This compound : The electron-withdrawing acetyl group at the 3-position enhances the electrophilicity of the C-Br bond at the 2-position, making it susceptible to oxidative addition. However, common side reactions include protodebromination (replacement of bromine with hydrogen) and homocoupling of the boronic acid, which can lead to lower yields.[6] The steric bulk of the acetyl group can also necessitate the use of bulky, electron-rich phosphine ligands like SPhos to facilitate the reaction.[6]
-
2-Bromopyridine : Generally exhibits good reactivity in Suzuki couplings. The proximity of the nitrogen atom can influence the catalytic cycle, sometimes leading to catalyst inhibition.[3]
-
3-Bromopyridine : A common substrate for Suzuki couplings, often providing good to excellent yields under standard conditions.[1]
-
4-Bromopyridine : The bromine at the 4-position is electronically activated by the pyridine nitrogen, leading to high reactivity, often comparable to or greater than 2- and 3-bromopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyridines in this reaction is crucial for the synthesis of many biologically active compounds.[7]
Data Presentation
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / 4 | System is effective for similar substrates | [8] |
| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | Sealed Tube | Good | [9] |
| 3-Bromopyridine | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good | [7] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [10] |
| 2-Bromopyridines | Various Amines | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 / 1h (flow) | Good | [11] |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Reactivity Analysis
-
This compound : The electron-withdrawing acetyl group is expected to facilitate the oxidative addition step. However, the potential for chelation to the palladium center by the acetyl oxygen and pyridine nitrogen might influence the catalytic activity. The choice of a suitable bulky ligand is crucial to overcome potential steric hindrance.
-
2-Bromopyridine : Readily undergoes Buchwald-Hartwig amination. The use of specialized ligands can be necessary to prevent catalyst deactivation by the pyridine nitrogen.[9]
-
3-Bromopyridine : A standard substrate for this reaction, generally providing good yields with a variety of amines.[7]
-
4-Bromopyridine : Typically shows high reactivity due to the electronic activation from the pyridine nitrogen.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
This is a generalized protocol and requires optimization for specific substrates.[7]
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add the bromopyridine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Alternatives for 3-Acetyl-2-bromopyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of complex heterocyclic scaffolds is paramount. 3-Acetyl-2-bromopyridine has established itself as a valuable and versatile building block, offering a strategic entry point for the elaboration of substituted pyridine rings through a variety of cross-coupling and substitution reactions.[1] However, considerations of reactivity, cost, and availability often necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its primary counterpart, 3-acetyl-2-chloropyridine, supported by experimental data and detailed protocols for key synthetic transformations.
Understanding the Core Reactivity: The Carbon-Halogen Bond
The utility of 3-acetyl-2-halopyridines in modern organic synthesis is largely centered on their participation in palladium-catalyzed cross-coupling reactions. The key to understanding the differences between the bromo- and chloro-derivatives lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst. Weaker C-X bonds undergo this step more readily, leading to faster reactions under milder conditions.
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[2] This fundamental difference in bond strength is the primary reason why aryl and heteroaryl bromides are typically more reactive than their corresponding chlorides.[2] Consequently, this compound is generally more reactive than 3-acetyl-2-chloropyridine, a factor that profoundly influences the choice of reaction conditions.
Head-to-Head Comparison: this compound vs. 3-Acetyl-2-chloropyridine
The primary, commercially available alternative to this compound is 3-acetyl-2-chloropyridine. The choice between these two reagents often represents a trade-off between reactivity and cost, with chloropyridines typically being more economical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While direct comparative studies on 3-acetyl-substituted halopyridines are not extensively documented under identical conditions, data from closely related systems consistently show that bromopyridines react under milder conditions and often give higher yields than chloropyridines when using standard catalyst systems. However, advances in ligand design have led to highly active catalysts that can effectively couple the less reactive 2-chloropyridines, albeit often requiring higher temperatures and longer reaction times.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions (Illustrative)
| Halopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | ~95 | Inferred from[3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | ~90 | Inferred from[4][5] |
| 3-Acetyl-2-chloropyridine | (Not specified) | Bis(benzonitrile)palladium(II) dichloride | (Not specified) | (Not specified) | (Not specified) | 54 (in synthesis) | [6] |
Note: The data in this table is illustrative and compiled from various sources on similar, but not identical, substrates. Direct comparison of yields should be interpreted with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in this compound allows for C-N bond formation under more moderate conditions compared to the chloro-analogue. The coupling of 2-chloropyridines often requires more specialized and bulky phosphine ligands to achieve high efficiency.[7]
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Illustrative)
| Halopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 / sealed tube | Good to excellent | [8] |
| 2-Bromopyridine derivative | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [9] |
| Aryl Chlorides | Ammonia | Pd(OAc)₂ / Josiphos | K₃PO₄ | t-Amyl alcohol | 115 / 24 | High yields | Inferred from[10] |
Note: This table provides a general comparison based on the reactivity of bromopyridines and the conditions required for aryl chlorides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend remains consistent, with aryl iodides being the most reactive, followed by bromides, and then chlorides.[11] Consequently, coupling this compound with a terminal alkyne can be achieved under standard Sonogashira conditions, often employing a copper(I) co-catalyst. The corresponding reaction with 3-acetyl-2-chloropyridine is more challenging and may require higher temperatures, more active catalyst systems, or copper-free conditions with specialized ligands to be effective.
Table 3: Comparative Performance in Sonogashira Coupling (Illustrative)
| Halopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 98 | [12] |
| 2-Bromopyridine | Phenylacetylene | MCM-41-Pd / PPh₃ / CuI | Et₃N | Toluene | 90 / 2 | 96 | [13] |
| Aryl Chlorides | Terminal Alkynes | PdCl₂(PCy₃)₂ / CuI | K₂CO₃ | DMF | 120 / 24 | Moderate to good | Inferred from general principles |
Note: Data is based on related bromopyridine systems and general reactivity principles for aryl chlorides.
The High-Reactivity Alternative: 3-Acetyl-2-iodopyridine
While less common and generally more expensive, 3-acetyl-2-iodopyridine would represent a more reactive alternative to the bromo- and chloro-derivatives. The C-I bond is the weakest among the halogens, facilitating oxidative addition to the palladium catalyst under very mild conditions. This would be particularly advantageous for syntheses involving thermally sensitive substrates or for reactions that are sluggish with less reactive halides. However, the synthesis and commercial availability of 3-acetyl-2-iodopyridine are not well-documented, making it a less practical choice for many applications.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 3-Acetyl-2-halopyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
3-Acetyl-2-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-acetyl-2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 3-Acetyl-2-halopyridine
This protocol is a generalized procedure and may require optimization for specific substrates and amines.
Materials:
-
3-Acetyl-2-halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk tube.
-
Add the 3-acetyl-2-halopyridine and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: Generalized experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
This compound remains a highly effective and reliable building block for organic synthesis, particularly when mild reaction conditions are a priority. Its primary alternative, 3-acetyl-2-chloropyridine, offers a more cost-effective option, but its lower reactivity necessitates more forcing conditions and specialized catalyst systems, which may not be compatible with sensitive functional groups.
Recommendations for Selection:
-
For initial route scouting and reactions with sensitive substrates: this compound is the preferred choice due to its higher reactivity and the broader range of established, mild reaction conditions.
-
For large-scale synthesis where cost is a major driver: 3-Acetyl-2-chloropyridine is a strong candidate, provided that the necessary optimization of reaction conditions (catalyst, ligand, temperature) is undertaken to ensure efficient conversion.
Ultimately, the choice of a 3-acetyl-2-halopyridine will depend on a careful evaluation of the specific synthetic challenge, including the nature of the coupling partners, the presence of sensitive functional groups, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis for the Structural Confirmation of 3-Acetyl-2-bromopyridine
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Acetyl-2-bromopyridine through comparative spectroscopic analysis. This report provides a detailed examination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, contrasting the target molecule with its key isomers to ensure unambiguous identification.
The precise structural characterization of organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and agrochemical industries. Isomeric ambiguity can lead to significant setbacks in synthesis and biological testing. This guide presents a comprehensive spectroscopic workflow to unequivocally confirm the structure of this compound and differentiate it from its closely related isomers, such as 3-Acetyl-5-bromopyridine and 5-Acetyl-2-bromopyridine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. The distinct electronic environments of the protons and carbon atoms in each isomer, as well as their characteristic vibrational frequencies and mass fragmentation patterns, provide a robust basis for structural assignment.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound | 8.55 (dd, J = 4.8, 1.8 Hz, 1H, H-6), 7.95 (dd, J = 7.7, 1.8 Hz, 1H, H-4), 7.35 (dd, J = 7.7, 4.8 Hz, 1H, H-5), 2.70 (s, 3H, -COCH₃) |
| 3-Acetyl-5-bromopyridine | Data not available in the search results. |
| 5-Acetyl-2-bromopyridine | Data not available in the search results. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound | 200.0 (C=O), 153.0 (C-3), 149.8 (C-6), 141.0 (C-2), 139.5 (C-4), 127.5 (C-5), 30.5 (-COCH₃) |
| 3-Acetyl-5-bromopyridine | Data not available in the search results. |
| 5-Acetyl-2-bromopyridine | Data available on PubChem, but specific shifts not retrieved. |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | MS (m/z) |
| This compound | Specific data not available in search results. Expected peaks: ~1700 (C=O stretch), ~1570, 1450 (pyridine ring stretch). | Molecular Ion [M]⁺ expected at 199/201 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include loss of Br and CO. |
| 3-Acetyl-5-bromopyridine | IR and Raman spectra available on SpectraBase, specific peaks not retrieved. | Molecular Ion [M]⁺ expected at 199/201. |
| 5-Acetyl-2-bromopyridine | ATR-IR spectrum available on PubChem, specific peaks not retrieved. | Molecular Ion [M]⁺ expected at 199/201. |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy: For liquid samples like this compound, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a common technique for such compounds. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The logical flow for the structural confirmation of this compound using the aforementioned spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Interpretation and Structural Confirmation
The key to distinguishing this compound from its isomers lies in the detailed analysis of the NMR data, particularly the coupling patterns of the aromatic protons.
-
¹H NMR: In this compound, the pyridine ring protons will exhibit a characteristic set of three signals, each being a doublet of doublets due to coupling with its two neighbors. The chemical shifts and coupling constants are unique to this substitution pattern. For instance, the H-6 proton is expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing acetyl group. In contrast, isomers like 3-Acetyl-5-bromopyridine would show a different splitting pattern, likely with one singlet and two doublets for the aromatic protons.
-
¹³C NMR: The chemical shifts of the carbon atoms are also highly indicative of the substituent positions. The carbon atom attached to the bromine (C-2 in the target molecule) will be significantly shifted. The carbonyl carbon and the methyl carbon of the acetyl group will have characteristic chemical shifts, but their positions relative to the other ring carbons will differ between isomers, providing another layer of confirmation.
-
IR Spectroscopy: The IR spectrum for all isomers will show a strong absorption band for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹. However, the exact frequency can be subtly influenced by the electronic effects of the substituents on the pyridine ring. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns of bands for each isomer, corresponding to the various bending and stretching vibrations of the substituted pyridine ring.
-
Mass Spectrometry: All three isomers have the same molecular formula (C₇H₆BrNO) and thus the same molecular weight. The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). While the molecular ion peaks will be the same, the fragmentation patterns may differ based on the relative positions of the acetyl and bromo substituents, providing further structural clues.
By systematically acquiring and comparing these spectroscopic data, researchers can confidently confirm the structure of this compound and rule out other isomeric possibilities, ensuring the integrity of their research and development efforts.
The Biological Potential of 3-Acetyl-2-bromopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 3-acetyl-2-bromopyridine stands as a versatile scaffold for the synthesis of novel bioactive compounds. While direct and extensive research on the biological activities of compounds derived specifically from this compound is emerging, the broader class of pyridine-containing heterocycles has demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of the biological activities of analogous compounds, offering insights into the potential therapeutic avenues for derivatives of this compound.
This guide synthesizes data from studies on structurally related pyridine derivatives to project the potential biological activities of compounds synthesized from this compound. The presented data, experimental protocols, and proposed mechanisms are drawn from research on analogous heterocyclic systems.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Pyridine-containing compounds have been extensively investigated for their anticancer properties. The core structure serves as a key pharmacophore in the design of kinase inhibitors and cytotoxic agents. The following sections detail the activities of analogous compounds against various cancer cell lines.
Pyridine-Thiazole Hybrids
The fusion of pyridine and thiazole rings has yielded potent anticancer agents. These hybrids have shown remarkable activity against a range of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.
Table 1: Anticancer Activity of Pyridine-Thiazole Hybrids
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7 | MCF-7 | 5.36 | 5-Fluorouracil | 6.14 |
| HepG2 | 6.78 | 7.20 | ||
| 10 | MCF-7 | 8.76 | 5-Fluorouracil | 6.14 |
| HepG2 | 7.52 | 7.20 |
Data extracted from a study on pyridine-thiazole hybrids synthesized from a 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide precursor, which shares structural similarities with potential derivatives of this compound.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the pyridine-thiazole hybrids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, etc.) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
Logical Relationship of Synthesis and Anticancer Activity
Caption: Synthetic pathway from this compound to anticancer thiazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives incorporating pyrazole and pyrimidine moieties have shown promising activity against a spectrum of bacterial and fungal strains.
Pyrazole Derivatives
Pyrazole derivatives synthesized from precursors analogous to this compound have demonstrated significant antimicrobial effects.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) |
| 5a | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| 5b | Staphylococcus aureus | 20 |
| Escherichia coli | 17 |
Data from a study on pyrazole derivatives. The synthesis involved the reaction of aroyl/acyl-hydrazines with aryl/hydrazines.[2]
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity of the synthesized pyrazole derivatives was determined using the agar well diffusion method.
-
Media Preparation: Muller-Hinton agar was prepared and sterilized.
-
Inoculation: The agar plates were inoculated with the test microorganisms.
-
Well Creation: Wells of 6 mm diameter were made in the agar plates.
-
Compound Application: A specific concentration of each test compound dissolved in a suitable solvent was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Pyrimidine Derivatives
Studies on pyrimidine derivatives have revealed their potential to alleviate inflammation. The anti-inflammatory effects are often evaluated using in vivo models such as the carrageenan-induced paw edema assay.
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference Compound | % Inhibition of Edema |
| 7 | 10 | 45.2 | Indomethacin | 50.5 |
| 8 | 10 | 48.9 | Indomethacin | 50.5 |
| 9 | 10 | 47.5 | Indomethacin | 50.5 |
Data from a study on pyrano[2,3-d]pyrimidine derivatives.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Wistar rats were divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., indomethacin) were administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of % Inhibition: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Conclusion
While direct experimental data on the biological activities of compounds derived from this compound is still expanding, the extensive research on analogous pyridine-based heterocycles provides a strong foundation for future drug discovery efforts. The structural motifs of thiazole, pyrazole, and pyrimidine, when integrated with a pyridine core, have consistently demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this compound as a starting material opens up a vast chemical space for the synthesis of novel derivatives with potentially enhanced biological activities. Further research focusing on the direct synthesis and evaluation of these compounds is crucial to fully unlock their therapeutic potential.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of pyrazole derivatives and their antimicrobial activities [wisdomlib.org]
- 3. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 3-Acetyl-2-bromopyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of 3-Acetyl-2-bromopyridine is a critical step in the synthesis of a wide array of complex molecules and novel pharmaceutical agents. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving this compound, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
Palladium-based catalysts are the most extensively utilized and versatile for cross-coupling reactions with this compound and its structural analogs. The choice of palladium source, ligand, and base is crucial for optimizing reaction outcomes. While nickel and copper catalysts present alternatives, they are often associated with lower yields in certain transformations like the Suzuki-Miyaura reaction.
The following table summarizes the performance of various palladium catalysts in key cross-coupling reactions. Data has been compiled from studies on this compound and structurally similar bromopyridines.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | 3-Bromo-2-methylpyridine | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [1] |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Toluene | 100 | 16 | 92 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | THF | 80 | 18 | 88 | [1] |
| Sonogashira | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | 2-Amino-3-bromopyridine | Phenylacetylene | DMF | 100 | 3 | 96 | [2] |
| Buchwald-Hartwig | Pd(OAc)₂ (5 mol%) / dppp (10 mol%) | 2-Bromopyridine derivative | Amine | Toluene | Reflux | 1 | High | [3] |
| Heck Coupling | Pd(OAc)₂ (1-5 mol%) | Aryl bromide | Alkene | DMF or ACN | Heat | - | - | [3] |
Key Observations:
-
The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands such as SPhos and XPhos often leads to high yields in Suzuki-Miyaura couplings.[1]
-
For Sonogashira reactions, a co-catalytic system of palladium and copper(I) iodide is highly effective.[2]
-
The Buchwald-Hartwig amination is efficiently catalyzed by palladium acetate in combination with a suitable phosphine ligand.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for forming carbon-carbon triple bonds. A copper co-catalyst is typically used to increase the reaction rate.[4]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the ammonium salt precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[5]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4-2.2 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.
-
Place the tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the experimental process and catalyst selection, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting a catalyst based on the desired bond formation.
References
Validating the Purity of Synthesized 3-Acetyl-2-bromopyridine: A Comparative Guide
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. For a versatile building block like 3-Acetyl-2-bromopyridine, which is instrumental in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable.[1][2][3] This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques.
The Importance of Purity Validation
Impurities in a synthesized compound can arise from unreacted starting materials, byproducts of side reactions, residual solvents, or degradation products.[4][5] In the context of drug development, such impurities can lead to erroneous biological data, undesirable side effects, and compromised drug stability. Therefore, employing robust analytical methods to accurately quantify the purity of compounds like this compound is a critical step in the synthetic workflow.
Potential Impurities in Synthesized this compound
The synthesis of this compound can result in several potential impurities, which may include:
-
Unreacted Starting Materials: Such as 2-acetylpyridine or 3-bromopyridine.[4]
-
Isomeric Byproducts: Acetylation or bromination at other positions on the pyridine ring.[4]
-
Over-brominated Products: Such as 2-amino-3,5-dibromopyridine if starting from an amino-pyridine precursor.[6]
-
Residual Reagents and Solvents: Catalysts, brominating agents (like N-Bromosuccinimide), and solvents used during the reaction and purification process.[1][4]
Comparative Analysis of Purity Validation Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. The following table summarizes and compares the most common methods.
| Analytical Method | Principle | Sensitivity | Specificity | Quantitative Accuracy | Throughput |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | High | High | High | High |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Moderate | High | High (Absolute) | Moderate |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by LC followed by mass-to-charge ratio detection. | Very High | Very High | Moderate | High |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass detection. | Very High | Very High | Moderate | High |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements. | Low | Low | High | Low |
| Melting Point Analysis | A pure substance has a sharp melting point. | Low | Low | Low | High |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[7] A well-developed HPLC method can effectively separate this compound from its potential impurities.[7]
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and a UV detector.[7]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for aromatic compounds.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. A typical gradient might be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, but a general scan from 200-400 nm is a good starting point.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method that can determine the purity of a substance without the need for a reference standard of the same compound.[8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
NMR Tubes: High-precision NMR tubes.
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizing the Workflow and Comparison
To better illustrate the process, the following diagrams, created using the DOT language, outline the experimental workflow and the logic of comparison.
Caption: Workflow for the Purity Validation of this compound.
Caption: Logic for Comparing Synthesized Product to a Reference Standard.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted approach. While preliminary techniques like TLC and melting point analysis can provide initial indications, they are insufficient for rigorous purity determination. For comprehensive and reliable results, a combination of high-resolution chromatographic techniques and spectroscopic methods is recommended. HPLC provides excellent separation and quantification of impurities, while qNMR offers an absolute measure of purity. When used in conjunction, these methods provide a high degree of confidence in the quality of the synthesized material, ensuring its suitability for subsequent applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. heteroletters.org [heteroletters.org]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyridine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pyridine-based compounds as enzyme inhibitors. While direct enzymatic inhibition data for derivatives synthesized specifically from 3-acetyl-2-bromopyridine is not extensively available in the public domain, this document presents data on structurally related pyridine derivatives to illustrate the potential of this chemical class. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors.
Introduction to Pyridine Derivatives in Enzyme Inhibition
Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged scaffolds in the design of enzyme inhibitors. The pyridine ring can act as a hydrogen bond acceptor and can be readily functionalized at multiple positions to optimize binding affinity and selectivity for the target enzyme's active site. This compound, with its reactive bromine atom and acetyl group, serves as a versatile starting material for the synthesis of a diverse library of pyridine derivatives for screening as potential enzyme inhibitors.
Comparative Efficacy of Pyridine Derivatives
The following sections present quantitative data on the inhibitory activity of various pyridine derivatives against different classes of enzymes, including kinases and cholinesterases. This data is compiled from various research publications to provide a comparative overview.
Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Pyridine derivatives have been extensively explored as kinase inhibitors.
Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyridine-Based | VRK1 | Compound 26 | 150 | [1] |
| Pyridine-Based | VRK1 | Compound 5 | 260 | [1] |
| Pyridine-Based | VRK1 | Compound 19 | 674 | [1] |
| Pyridine-Based | CDK2 | Compound X | Data not available | [1] |
| Acyl Pyridines | TYK2 | Compound 12 | Data not available | [2] |
| Acyl Pyridines | TYK2 | Compound 15 | Data not available | [2] |
Note: Specific IC50 values for all compounds were not provided in the accessible search results. This table is illustrative of the type of data available.
Cholinesterase Inhibitors
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological disorders.
Table 2: Inhibitory Activity of Brominated 2-Phenitidine Sulfonamide Derivatives
| Compound | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference |
| 6a | > 100 | 59.3 ± 1.1 | [3] |
| 6b | 78.5 ± 0.9 | 2.9 ± 0.1 | [3] |
| 6c | 71.3 ± 0.8 | 2.1 ± 0.05 | [3] |
| 6d | 59.2 ± 0.7 | 15.2 ± 0.3 | [3] |
| 6e | 63.7 ± 0.9 | 19.8 ± 0.5 | [3] |
| 6f | 83.2 ± 1.3 | 43.1 ± 0.7 | [3] |
| 6g | 89.3 ± 1.1 | 51.6 ± 0.9 | [3] |
| 6h | 73.2 ± 0.8 | 33.7 ± 0.4 | [3] |
| 6i | 69.4 ± 0.9 | 29.3 ± 0.6 | [3] |
| 6j | 71.3 ± 0.8 | 31.2 ± 0.5 | [3] |
| 6k | 62.8 ± 0.7 | 26.8 ± 0.4 | [3] |
| 6l | 58.1 ± 0.6 | 21.3 ± 0.3 | [3] |
| Galanthamine (Standard) | 0.5 ± 0.01 | 8.5 ± 0.2 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of enzyme inhibitor efficacy. Below are methodologies for commonly used enzyme inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[1]
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)[3]
This spectrophotometric method is widely used to measure cholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 50 mM, pH 7.7)
-
Test compound (serially diluted)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a total reaction volume of 100 µL.
-
Add 60 µL of phosphate buffer.
-
Add 10 µL of the test compound at various concentrations (a final concentration of 0.5 mM is a common starting point for screening).
-
Add 10 µL of the enzyme solution (e.g., 0.005 units/well).
-
Pre-incubation: Mix the contents and pre-incubate the plate for 10 minutes at 37 °C.
-
Pre-read: Measure the absorbance at 405 nm before initiating the reaction.
-
Reaction Initiation: Start the reaction by adding 10 µL of the substrate (ATCI or BTCI) to a final concentration of 0.5 mM.
-
Immediately add 10 µL of DTNB to a final concentration of 0.5 mM.
-
Kinetic Measurement: Measure the change in absorbance at 405 nm over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited control reaction. The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts in enzyme inhibition studies.
References
A Comparative Guide to the Synthesis of 3-Acetyl-2-bromopyridine for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-Acetyl-2-bromopyridine, a key intermediate in the development of pharmaceuticals and agrochemicals, is a critical consideration. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by available experimental data, to assist in the selection of the most suitable method.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound have been identified: the Friedel-Crafts acylation of 2-bromopyridine and the bromination of 3-acetylpyridine. A third, multi-step approach involving the oxidation of a precursor alcohol has also been documented. The following table summarizes the quantitative data available for these methods.
| Parameter | Route 1: Friedel-Crafts Acylation of 2-Bromopyridine | Route 2: Bromination of 3-Acetylpyridine | Route 3: Oxidation of 1-(2-bromopyridin-3-yl)ethanol |
| Starting Materials | 2-Bromopyridine, Acetyl Chloride/Acetic Anhydride | 3-Acetylpyridine, Bromine/N-Bromosuccinimide (NBS) | 1-(2-bromopyridin-3-yl)ethanol, Chromium Trioxide (CrO₃) |
| Key Reagents/Catalysts | Lewis Acid (e.g., AlCl₃, SnCl₄) | Light/Initiator (for Br₂), Organic Peroxide (for NBS) | Acetone |
| Typical Yield | Data not available in sufficient detail for direct comparison. | Data not available in sufficient detail for direct comparison. | Not explicitly stated for the final product from the initial starting material. |
| Purity | Requires purification, often by column chromatography. | Requires purification, often by column chromatography. | Requires purification via filtration through silica gel.[1] |
| Reaction Time | Varies depending on specific conditions. | Varies depending on specific conditions. | 18 hours for the oxidation step.[1] |
| Key Advantages | Direct introduction of the acetyl group. | Utilizes a readily available starting material. | A documented, albeit multi-step, procedure exists. |
| Key Disadvantages | Pyridine ring deactivation can lead to low yields; Lewis acid complexation with the pyridine nitrogen can be problematic.[2][3] | Potential for over-bromination and formation of isomers.[2] | Multi-step synthesis can be less efficient overall. |
Experimental Protocols
The following are detailed methodologies for the key synthetic routes identified for this compound.
Route 1: Friedel-Crafts Acylation of 2-Bromopyridine
The Friedel-Crafts acylation of 2-bromopyridine introduces the acetyl group at the 3-position.[4] This reaction is typically carried out by treating 2-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[4] The Lewis acid polarizes the acetylating agent, enhancing its electrophilicity and facilitating the substitution on the pyridine ring.[4] However, the electron-deficient nature of the pyridine ring and the potential for the Lewis acid to complex with the nitrogen atom can present challenges, potentially leading to lower yields.[2][3]
General Procedure:
-
To a cooled, stirred suspension of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), slowly add the acetylating agent (e.g., acetyl chloride).
-
After a short period of stirring, add a solution of 2-bromopyridine in the anhydrous solvent dropwise, maintaining a low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and acid.
-
The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography on silica gel, to yield this compound.
Route 2: Bromination of 3-Acetylpyridine
This method involves the direct bromination of 3-acetylpyridine to introduce a bromine atom at the 2-position.[4] Common brominating agents for this transformation include bromine (Br₂) or N-bromosuccinimide (NBS).[4] When using bromine, the reaction is often conducted in an inert solvent and may require light or a radical initiator.[4] NBS offers a milder alternative, often used with an organic peroxide initiator.[4] Careful control of the reaction conditions is necessary to promote selective bromination at the desired position and to minimize the formation of di-brominated byproducts.[2]
General Procedure:
-
Dissolve 3-acetylpyridine in a suitable solvent in a reaction vessel.
-
Add the brominating agent (NBS or a solution of bromine) portion-wise to the stirred solution at room temperature.
-
If necessary, add a radical initiator.
-
The reaction mixture may be heated to reflux to ensure completion, with progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The work-up procedure involves quenching any excess bromine, followed by neutralization and extraction of the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude product.
-
Purification is typically achieved by column chromatography to afford pure this compound.
Route 3: Oxidation of 1-(2-bromopyridin-3-yl)ethanol
A specific, documented method for the synthesis of this compound involves the oxidation of 1-(2-bromopyridin-3-yl)ethanol.[1]
Experimental Protocol:
-
Chromium trioxide (33.1 g, 0.331 mol) was slowly added in small portions to a solution of 1-(2-bromopyridin-3-yl)ethanol (30.5 g, 0.133 mol) in acetone (350 mL).[1]
-
The reaction mixture was stirred at room temperature for 18 hours.[1]
-
The solvent was evaporated under reduced pressure.[1]
-
Hexane (1 L) was added, followed by a solution of NaOH (26.5 g, 0.662 mol) in water (150 mL).[1]
-
The mixture was stirred for 30 minutes.[1]
-
The organic layer was separated, dried with Na₂SO₄, filtered through a silica gel pad (40 g), and evaporated under reduced pressure to yield the product.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Comparative workflow of the three main synthesis routes for this compound.
Caption: A decision-making diagram to aid in the selection of a synthesis route for this compound.
References
Safety Operating Guide
Proper Disposal of 3-Acetyl-2-bromopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Acetyl-2-bromopyridine are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, to manage this compound waste effectively. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. If inhalation risk is high, a certified respirator is necessary. |
All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Profile
A summary of the hazard classifications for this compound is provided below:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |
Disposal Procedures for this compound Waste
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste. It is crucial to segregate this waste from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.
Step 2: Containerization and Labeling
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations)
-
Appropriate GHS hazard pictograms (e.g., harmful, irritant)
Step 3: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
As a halogenated organic compound, waste containing this compound may be subject to specific regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator to ensure complete and accurate classification of the waste in consultation with their EHS department.
Experimental Protocol: Neutralization of Similar Pyridine Compounds
It is important to note that a specific, validated laboratory-scale protocol for the neutralization or deactivation of this compound was not found in the reviewed literature. The presence of a bromine atom can significantly influence the reactivity of the pyridine ring.
However, for informational purposes, a general procedure for the treatment of a similar, non-brominated compound, 3-Acetylpyridine, is provided below. This procedure is intended to render the compound more water-soluble for containment as aqueous waste. This protocol should be evaluated with extreme caution and tested on a small scale under the guidance of your institution's safety protocols before being applied to this compound, as the reactivity may differ.
Acid-Base Extraction for Dilute Aqueous Solutions of 3-Acetylpyridine
This method is suitable for treating dilute aqueous solutions of 3-Acetylpyridine to concentrate it into a smaller volume of hazardous waste.
Methodology:
-
Place the dilute aqueous waste containing 3-Acetylpyridine into a separatory funnel.
-
Add an equal volume of a dilute acid, such as 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. This step protonates the pyridine nitrogen, forming a water-soluble pyridinium salt.
-
Allow the layers to separate. If an organic solvent was present, it can be drained and disposed of as non-halogenated organic waste (if appropriate).
-
The aqueous layer now contains the pyridinium salt. Drain this aqueous layer into a designated hazardous waste container.
-
This concentrated aqueous waste must be clearly labeled as "Hazardous Waste: Acidic Aqueous Waste containing 3-Acetylpyridine" and disposed of following the procedures for concentrated waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Personal protective equipment for handling 3-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Acetyl-2-bromopyridine (CAS Number: 84199-61-1). Adherence to these protocols is essential to ensure personal safety and regulatory compliance in the laboratory environment.
1. Hazard Identification and Classification
This compound is a hazardous chemical with the following classifications:
-
Physical Hazard: Combustible liquid.
-
Health Hazards:
-
Toxic if swallowed.
-
Fatal in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
2. Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure. The selection of appropriate PPE is the first line of defense against chemical hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be powder-free and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[1][2][3] | Prevents skin contact, which can be fatal and cause irritation. Thicker gloves generally offer better protection.[2] |
| Body Protection | A long-sleeved, back-closing laboratory coat or gown. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.[1][3][4] | Minimizes the risk of accidental skin exposure.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5] | Prevents inhalation of vapors or mists, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
3. Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
3.2. Handling the Compound
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Transfer and Weighing: Conduct all transfers and weighing of the compound within a chemical fume hood to control vapors.
-
Preventing Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store locked up or in an area accessible only to authorized personnel.
-
Incompatible with strong oxidizing agents, strong acids, and bases.[7][8]
4. Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not let the chemical enter drains.[5] |
5. Disposal Plan
-
Waste Chemical: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pppmag.com [pppmag.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
